Technical Documentation Center

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride

Core Science & Biosynthesis

Foundational

Mechanism of action of 1-(3-Methylpyridin-2-yl)piperazine derivatives in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Methylpyridin-2-yl)piperazine Derivatives Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Methylpyridin-2-yl)piperazine Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridylpiperazine Scaffold

The 1-(3-methylpyridin-2-yl)piperazine core is a prominent example of a "privileged scaffold" in modern medicinal chemistry. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[1][2] This allows it to serve as a versatile anchor for interacting with a wide array of biological targets. When combined with a pyridyl moiety, this scaffold is frequently employed in the design of agents targeting the central nervous system (CNS).[3][4]

Extensive research has demonstrated that many piperazine-containing drugs exert their effects by modulating neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptor subtypes.[4][5][6] These receptors are critical nodes in signaling pathways that govern mood, cognition, and motor control, making them high-value targets for treating psychiatric and neurological disorders.

This guide provides a systematic, in-vitro framework for drug development professionals to comprehensively characterize the mechanism of action (MOA) of novel 1-(3-methylpyridin-2-yl)piperazine derivatives. We will move beyond simple screening to build a robust, multi-faceted pharmacological profile, progressing from initial target binding to the quantification of downstream cellular signaling events.

Part 1: Target Affinity Determination via Radioligand Binding

Expert Rationale: Before investigating function, it is imperative to confirm a direct physical interaction between the derivative and its putative molecular target. A radioligand binding assay is the gold standard for quantifying this interaction, providing a precise measure of the compound's affinity (Kᵢ).[7][8] This initial step validates the target and allows for the rank-ordering of compounds, guiding further development. The choice of a high-affinity, selective radioligand and a high-quality receptor source (e.g., recombinant cell membranes) is critical for generating reliable and reproducible data.[8]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay to determine the binding affinity of a test compound for a target GPCR, such as the Dopamine D₂ receptor.

  • Receptor Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D₂ receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C in aliquots.

  • Assay Execution:

    • On a 96-well plate, combine the following in each well:

      • Assay Buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • Test Compound: Serial dilutions of the 1-(3-Methylpyridin-2-yl)piperazine derivative (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Radioligand: A fixed concentration of a known high-affinity ligand for the target receptor (e.g., [³H]-Spiperone for the D₂ receptor), typically at or below its Kₔ value.[10]

      • Receptor Membranes: Add the prepared cell membranes (e.g., 50-100 µg protein per well).[9]

    • Controls:

      • Total Binding: Wells containing only buffer, radioligand, and membranes.

      • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a saturating concentration of a known, non-radioactive competitor (e.g., 10 µM Haloperidol for D₂).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[7][9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Data Presentation: Comparative Binding Affinities
Compound IDTarget ReceptorKᵢ (nM)
Derivative ADopamine D₂5.2
Derivative ASerotonin 5-HT₁ₐ89.5
Derivative BDopamine D₂15.7
Derivative BSerotonin 5-HT₁ₐ11.3
Derivative CDopamine D₂>1000
Derivative CSerotonin 5-HT₁ₐ>1000

This table illustrates how binding data can reveal both the potency (lower Kᵢ is better) and selectivity (large difference in Kᵢ between targets) of different derivatives.

Part 2: Functional Profiling via G-Protein Activation

Expert Rationale: A binding affinity value does not describe the functional consequence of the drug-receptor interaction. The derivative could be an agonist (activates the receptor), an antagonist (blocks activation by the native ligand), or an inverse agonist (reduces basal receptor activity). The [³⁵S]GTPγS binding assay is a direct functional assay that measures the first key step of signal transduction: the exchange of GDP for GTP on the Gα subunit upon receptor activation.[11][12][13] This assay is crucial for definitively classifying the compound's functional nature.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol determines if a compound acts as an agonist or antagonist at a Gᵢ/ₒ-coupled receptor.

  • Reagents and Preparation:

    • Receptor Membranes: Prepared as in the binding assay protocol.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP: Guanosine 5'-diphosphate, to ensure G-proteins are in their inactive state at baseline.

    • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.[14]

    • Reference Agonist: A known agonist for the target receptor (e.g., Dopamine for D₂).

  • Assay Execution (96-well plate format):

    • To each well, add assay buffer, GDP (e.g., 10 µM), and receptor membranes (20-50 µg).

    • For Agonist Mode: Add serial dilutions of the test compound.

    • For Antagonist Mode: Add a fixed, near-EC₈₀ concentration of the reference agonist to all wells (except basal), followed by serial dilutions of the test compound.

    • Controls:

      • Basal: Membranes + GDP only.

      • Stimulated: Membranes + GDP + reference agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • The termination, filtration, and counting steps are identical to the radioligand binding assay protocol.

  • Data Analysis:

    • Agonist Mode: Plot the increase in [³⁵S]GTPγS binding (in CPM or fmol/mg protein) against the log concentration of the test compound. A sigmoidal curve indicates agonism. From this curve, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.

    • Antagonist Mode: Plot the percentage inhibition of the agonist-stimulated response against the log concentration of the test compound. A sigmoidal curve indicates antagonism. From this curve, determine the IC₅₀, which can be converted to an antagonist dissociation constant (Kₑ) using the Schild equation. A compound that has no effect in agonist mode but inhibits the agonist response is a neutral antagonist.

Mandatory Visualization: MOA Characterization Workflow

MOA_Workflow start New Pyridylpiperazine Derivative binding Part 1: Radioligand Binding Assay start->binding decision1 Binds to Target? binding->decision1 gtp Part 2: [35S]GTPγS Assay decision2 Agonist Activity? gtp->decision2 camp Part 3: cAMP Accumulation Assay end_antagonist MOA: Antagonist camp->end_antagonist Confirmed decision1->gtp Yes (Low nM Ki) end_inactive Inactive/ Off-Target decision1->end_inactive No (>10 µM Ki) decision3 Antagonist Activity? decision2->decision3 No end_agonist MOA: Agonist decision2->end_agonist Yes decision3->camp Yes end_no_effect No G-protein Modulation decision3->end_no_effect No

Caption: Logical workflow for characterizing a novel derivative's mechanism of action.

Part 3: Downstream Pathway Confirmation via Second Messenger Assays

Expert Rationale: While the GTPγS assay confirms action at the G-protein level, measuring the modulation of a downstream second messenger like cyclic AMP (cAMP) provides a more holistic, cell-based confirmation of the compound's functional activity.[15] Dopamine D₂ and Serotonin 5-HT₁ₐ receptors are canonically coupled to Gαᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, thereby decreasing intracellular cAMP levels.[5][16][][18] An antagonist at these receptors would therefore block an agonist's ability to suppress cAMP. This assay validates the upstream findings in a more physiologically relevant context.

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This protocol uses a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) format to quantify cAMP inhibition.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the target Gᵢ-coupled receptor (e.g., CHO-D₂).

    • Plate cells in a 384-well assay plate and culture overnight.[19]

  • Assay Execution:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the 1-(3-methylpyridin-2-yl)piperazine derivative (test compound).

    • Add a reference agonist (e.g., Dopamine) at a fixed EC₈₀ concentration.

    • Add forskolin, an adenylyl cyclase activator, to all wells to raise basal cAMP to a detectable level.[19][20]

    • Controls:

      • Basal: Cells + buffer only.

      • Forskolin-Stimulated (100% Signal): Cells + forskolin.

      • Agonist-Inhibited (0% Signal): Cells + forskolin + reference agonist.

    • Incubate the plate at 37°C for 30 minutes.[20]

  • Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's kit instructions (e.g., a europium-labeled anti-cAMP antibody and a biotinylated cAMP tracer).

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[19]

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission ratio (e.g., 665 nm / 620 nm). A high ratio indicates low cAMP, and a low ratio indicates high cAMP.

  • Data Analysis:

    • The data will show that the reference agonist reduces the forskolin-stimulated cAMP level. The test compound, if it is an antagonist, will reverse this inhibition in a concentration-dependent manner.

    • Normalize the data relative to the forskolin-stimulated (100%) and agonist-inhibited (0%) controls.

    • Plot the percentage reversal of inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the antagonist in a cellular context.

Data Presentation: Functional Antagonism in cAMP Assay
Compound IDTarget ReceptorAntagonist IC₅₀ (nM)
Derivative ADopamine D₂12.8
Derivative BSerotonin 5-HT₁ₐ25.1
Haloperidol (Control)Dopamine D₂9.5

This table provides a clear comparison of the functional potencies of the derivatives against a known standard antagonist.

Mandatory Visualization: Gᵢ-Coupled Receptor Signaling Pathway

Gi_Pathway cluster_membrane Cell Membrane receptor_node Dopamine D2 Receptor (GPCR) g_protein Gαi/βγ receptor_node->g_protein Activates antagonist_node Pyridylpiperazine Derivative (Antagonist) antagonist_node->receptor_node Binds & Blocks agonist_node Dopamine (Agonist) agonist_node->receptor_node Binding Site ac Adenylyl Cyclase (AC) g_protein->ac INHIBITS atp ATP camp cAMP (Second Messenger) atp->camp Catalyzed by AC pka PKA Activation & Downstream Effects camp->pka

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utilization of 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride

Executive Summary 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. It serves as a core pharmacophore in the synthesis of C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. It serves as a core pharmacophore in the synthesis of CNS-active agents, kinase inhibitors, and advanced 5-HT receptor ligands. While the free base (CAS: 111960-11-3) is synthetically active, the dihydrochloride salt is frequently preferred in inventory due to its enhanced oxidative stability and prolonged shelf life. However, this salt form introduces specific handling challenges—namely, pronounced hygroscopicity and localized acidity upon dissolution—that require rigorous safety and handling protocols.

This whitepaper provides an in-depth analysis of the compound's Safety Data Sheet (SDS) hazards, the mechanistic causality behind these hazards, and a self-validating experimental protocol for safely converting the salt into its reactive free base.

Physicochemical Profiling & SDS Data Summary

Understanding the baseline physicochemical properties of the dihydrochloride salt is critical for mitigating risks during scale-up and synthesis. The presence of two equivalents of hydrochloric acid fundamentally alters the compound's solubility and hazard profile compared to its free base counterpart .

Table 1: Physicochemical and GHS Safety Data Summary

Property / ParameterValue / Description
Chemical Name 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride
CAS Number (Free Base) 111960-11-3
Molecular Formula (Salt) C10H15N3 · 2HCl
Molecular Weight (Salt) 250.17 g/mol
Physical State Solid (Crystalline powder)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Storage Conditions <15°C, under inert gas (Argon/Nitrogen)

Mechanistic Toxicology & Hazard Causality

Standard safety data sheets classify piperazine hydrochloride derivatives as significant irritants . As a Senior Application Scientist, it is crucial to understand the causality behind these classifications rather than merely noting them:

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319) : The dihydrochloride salt is highly water-soluble. Upon contact with ambient moisture, sweat, or mucosal surfaces (such as the eyes), the salt rapidly dissociates. This dissociation releases hydrochloric acid, creating a localized low-pH environment that leads to immediate protein denaturation and cellular irritation.

  • STOT SE 3 (H335 - Respiratory Tract Irritation) : Piperazine derivatives are known respiratory sensitizers . When handled as a dry powder, the crystalline salt can form fine dusts. Inhalation of these particulates introduces the acidic salt directly to the respiratory mucosa, triggering acute inflammation and coughing.

Risk Mitigation Strategy : Handling must be restricted to a certified fume hood. Personnel must utilize nitrile gloves (which offer excellent resistance to acidic salts and subsequent organic solvents used in extraction) and safety goggles. Because the salt is hygroscopic, exposure to atmospheric moisture leads to deliquescence, which not only degrades the compound but also results in inaccurate gravimetric measurements during synthetic scaling. Storing the compound under an inert atmosphere (Argon) at <15°C strictly mitigates water absorption.

Self-Validating Protocol: Safe Handling and Free-Basing

To utilize 1-(3-Methylpyridin-2-yl)piperazine in downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or nucleophilic aromatic substitutions (SNAr), the stable dihydrochloride salt must be converted back into the reactive free base .

The following protocol is engineered as a self-validating system , ensuring that each step provides measurable feedback to guarantee safety and chemical yield.

Step-by-Step Methodology
  • Aqueous Dissolution : Suspend 1.0 equivalent of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride in deionized water (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: A highly polar aqueous medium is required to fully dissociate the hydrochloride salts and solubilize the compound.

  • Controlled Neutralization : Chill the solution to 0°C using an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH stabilizes.

    • Causality: Mild bases like NaHCO₃ are explicitly chosen over strong bases (e.g., NaOH). Strong bases can cause localized over-alkalization, leading to the formation of intractable emulsions during the subsequent extraction phase. NaHCO₃ gently buffers the solution to ~pH 9.5, which is sufficient to fully deprotonate the piperazine nitrogen (pKa ~9.0) without disrupting the biphasic ionic strength.

  • Biphasic Extraction : Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).

  • Phase Separation & Drying : Combine the lower organic (DCM) layers. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Quality Control & Self-Validation Metrics

To ensure the protocol has not compromised the structural integrity of the compound, the following self-validating checks must be performed:

Table 2: Self-Validation Parameters

ParameterTarget ValueAnalytical MethodCausality / Rationale
Aqueous pH 9.0 – 9.5pH Test Strips / MeterEnsures complete deprotonation of the piperazine ring. If pH < 9.0, yield will be lost to the aqueous layer.
Organic Phase Mass ~177.25 g/mol eq.Gravimetric AnalysisConfirms extraction efficiency and the absence of residual inorganic salts.
Molecular Ion m/z 178.1 [M+H]⁺LC-MS (ESI+)Validates the structural integrity of the free base post-extraction.

Workflow Visualization

The following diagram maps the logical progression from hazard mitigation to the self-validated free-basing workflow.

G N1 1-(3-Methylpyridin-2-yl)piperazine 2HCl (Hygroscopic Salt) N2 Hazard Mitigation (Fume Hood, Nitrile PPE) N1->N2 N3 Aqueous Dissolution (10 mL/g H2O) N2->N3 N4 Mild Neutralization (NaHCO3 to pH 9.5) N3->N4 N5 Biphasic Extraction (DCM / H2O) N4->N5 N6 Self-Validation (Aqueous pH > 9.0 & LC-MS) N5->N6

Workflow for the safe handling and free-basing of 1-(3-Methylpyridin-2-yl)piperazine 2HCl.

References

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Preparation of 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride Solutions in DMSO

Abstract This document provides a comprehensive protocol for the solubilization of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt, this compound presents specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive protocol for the solubilization of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt, this compound presents specific solubility challenges that necessitate a carefully controlled dissolution procedure to ensure solution stability, concentration accuracy, and experimental reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the physicochemical principles governing the dissolution process, detailed safety and handling procedures, and step-by-step protocols for preparing both concentrated stock solutions and aqueous-based working solutions for downstream applications.

Introduction: Understanding the Compound and Solvent

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a polar organic salt frequently utilized in drug discovery and chemical biology. The success of in vitro and in vivo studies involving this and similar compounds is critically dependent on proper preparation of a stable, homogenous stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery screening programs.[1][2][3]

However, the very properties that make DMSO an excellent solvent also introduce potential pitfalls. Its polar, aprotic, and highly hygroscopic nature requires a methodical approach to handling. This protocol is designed to address these challenges directly, providing a robust methodology grounded in chemical principles to ensure the integrity of the final solution.

Physicochemical Properties: Compound
PropertyValueSource
Chemical Name 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride[4]
CAS Number 111960-11-3[4]
Molecular Formula C₁₀H₁₇Cl₂N₃[4]
Molecular Weight 250.17 g/mol [4]
Form Crystalline solid (typical)[5]
Physicochemical Properties: Solvent
PropertyValueSource
Chemical Name Dimethyl Sulfoxide (DMSO)[6]
Molecular Formula (CH₃)₂SO[2]
Key Feature Polar aprotic, highly hygroscopic[1][7]
Boiling Point 189 °C (372 °F)[1]
Freezing Point ~18.5 °C (65.3 °F)[8][9]

The Science of Dissolution: Critical Technical Considerations

The dissolution of a hydrochloride salt in an aprotic solvent like DMSO is not merely a physical mixing process; it is governed by intermolecular interactions.

Causality of Dissolution: DMSO's high dielectric constant and polar sulfinyl group effectively solvate the charged ions of the dihydrochloride salt, forming stable solvation shells that overcome the compound's crystal lattice energy.[10] This makes it a powerful solvent for many salts that are otherwise difficult to dissolve in less polar organic solvents.

The Critical Impact of Water: The primary challenge in this procedure is the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere.[7] This absorbed water can drastically alter the properties of the solvent mixture. The introduction of water into the aprotic DMSO environment changes the hydrogen-bonding network, which can reduce the solubility of certain hydrochloride salts and lead to precipitation, especially after freeze-thaw cycles.[11] Therefore, the use of anhydrous (dry) DMSO from a freshly opened bottle is paramount for preparing concentrated and stable stock solutions.[11]

Mandatory Safety and Handling Protocols

Prior to beginning any work, a thorough risk assessment must be completed.[6] Adherence to safety protocols is non-negotiable.

  • Engineering Controls : All handling of both the solid compound and DMSO solutions should be conducted within a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure.[7][12] Ensure safety showers and eyewash stations are readily accessible.[13]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear Butyl rubber gloves. Standard nitrile gloves offer insufficient protection as DMSO can readily penetrate them, potentially carrying the dissolved compound with it.[6]

    • Eye Protection : Chemical splash goggles are required at all times.[14]

    • Lab Coat : A flame-resistant lab coat must be worn and fully fastened.

  • Compound Handling : 1-(3-Methylpyridin-2-yl)piperazine and related piperazine compounds may cause skin, eye, and respiratory irritation.[13] Avoid generating dust.

  • Solvent Handling : DMSO is a combustible liquid and should be kept away from heat and ignition sources.[6][14]

  • Waste Disposal : All waste, including contaminated tips, vials, and excess solution, must be disposed of as hazardous chemical waste according to institutional and local regulations.[6][7] Do not pour DMSO waste down the drain.[7]

Experimental Protocol: Preparation of a Concentrated Stock Solution (e.g., 10 mM)

This section provides a step-by-step methodology for preparing a highly concentrated, stable stock solution.

Materials and Equipment
  • 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), unopened or properly stored bottle

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Warm water bath (optional, set to ≤37°C)

  • Required PPE (see Section 3)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate Reagents to Room Temperature calculate Calculate Required Mass (e.g., for 10 mM) start->calculate weigh Accurately Weigh Powder into Sterile Vial calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (2-5 minutes) add_dmso->vortex troubleshoot Troubleshoot (Optional): Gentle Warming or Sonication vortex->troubleshoot if needed inspect Visually Inspect for Complete Dissolution vortex->inspect troubleshoot->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing the stock solution.

Step-by-Step Procedure
  • Equilibration : Allow the vial of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder or into the solvent.

  • Calculation : To prepare a 10 mM stock solution, use the following formula. The molecular weight (MW) is 250.17 g/mol .

    Mass (mg) = Desired Volume (mL) × 10 mM × 250.17 ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 250.17 / 1000 = 2.50 mg

  • Weighing : Accurately weigh the calculated mass of the compound powder and transfer it into a sterile, appropriately sized vial.

  • Dissolution : Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Mixing : Securely cap the vial and vortex thoroughly for 2-5 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved, resulting in a clear solution.

  • Troubleshooting (If Necessary) : If the compound dissolves slowly, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[12][15] If warming is used, allow the solution to return to room temperature before proceeding.

  • Aliquoting and Storage : To preserve the integrity of the stock and avoid repeated freeze-thaw cycles, aliquot the solution into smaller, single-use volumes in sterile micro-vials.[11][12] Store these aliquots in a light-protected container at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium. The primary goal is to achieve the desired final concentration while keeping the DMSO concentration at a non-toxic level for the cells, typically below 0.5% and preferably at or below 0.1%.[15][16]

Workflow for Working Solution Preparation

G cluster_dilution Dilution & Control Preparation cluster_vehicle Vehicle Control cluster_working Working Solution stock Thaw One Aliquot of DMSO Stock Solution calc Calculate Dilution Volume stock->calc add_dmso_control Add Equal Volume of Pure DMSO to Culture Medium calc->add_dmso_control add_stock_medium Add Stock Solution to Culture Medium calc->add_stock_medium apply Gently Mix and Apply to Cell Cultures add_dmso_control->apply add_stock_medium->apply

Caption: Workflow for preparing working solutions.

Step-by-Step Procedure
  • Thaw Stock : Remove a single aliquot of the concentrated DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Determine Final Concentration : Decide on the final treatment concentrations required for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Calculate Dilution : A common and recommended practice is to perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.

    • Example : To make 1 mL of final working solution at 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, sterile cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Prepare Vehicle Control : It is essential to distinguish the effects of the compound from any potential effects of the solvent.[15] Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (e.g., add 1 µL of pure DMSO to 999 µL of medium).

  • Mixing and Application : When preparing the working solution, add the small volume of DMSO stock directly to the larger volume of culture medium and mix gently by pipetting or inverting. Do not add the medium to the concentrated stock, as this can cause precipitation. Apply the freshly prepared working solutions and vehicle controls to your cell cultures immediately.

References

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Safety Office. Retrieved from [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Department of Otolaryngology. Retrieved from [Link]

  • eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Hawkins, Inc. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-METHYL-PYRIDIN-2-YLMETHYL)-PIPERAZINE DI-HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
  • NextSDS. (n.d.). 3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Isolation of 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride

Executive Summary 1-(3-Methylpyridin-2-yl)piperazine is a highly versatile building block frequently utilized in the drug development of central nervous system (CNS) agents, including dopamine receptor modulators and[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methylpyridin-2-yl)piperazine is a highly versatile building block frequently utilized in the drug development of central nervous system (CNS) agents, including dopamine receptor modulators and[1]. Isolating this compound as a dihydrochloride salt significantly enhances its oxidative stability, shelf-life, and aqueous solubility, making it optimal for downstream in vitro and in vivo pharmacological profiling. This application note details a robust, self-validating, two-phase protocol for the synthesis of the free base via Nucleophilic Aromatic Substitution (SNAr) followed by controlled salt precipitation.

Mechanistic Rationale & Strategy

The synthesis relies on the inherent electrophilicity of the 2-position on the pyridine ring.

  • Phase 1 (SNAr): The electronegative pyridine nitrogen activates the adjacent 2-chloro substituent toward nucleophilic attack. While the 3-methyl group introduces minor steric hindrance, performing the reaction under high-temperature (135 °C) neat conditions provides the necessary activation energy[1]. Because piperazine melts at 106 °C, it effectively acts as both the nucleophile and the solvent. An excess of piperazine (approx. 4.5 equivalents) is critical to statistically suppress the formation of the bis-arylated byproduct, 1,4-bis(3-methylpyridin-2-yl)piperazine[1].

  • Phase 2 (Salt Formation): The resulting free base contains three nitrogen atoms. The secondary amine of the piperazine ring is the most basic, followed by the pyridine nitrogen. Treating the free base with 2.5 equivalents of anhydrous HCl in a non-aqueous solvent (dioxane/diethyl ether) ensures full protonation of the two most basic sites, driving the immediate precipitation of the highly pure dihydrochloride salt while preventing hydrolytic degradation.

Experimental Workflow

SynthesisWorkflow Start 2-Chloro-3-methylpyridine + Piperazine (Excess) SNAr Phase 1: SNAr Reaction (135°C, 24h, Neat) Start->SNAr Heat Workup Aqueous Workup (NaHCO3 / DCM Extraction) SNAr->Workup Cool & Quench FreeBase 1-(3-Methylpyridin-2-yl)piperazine (Free Base) Workup->FreeBase Purify SaltForm Phase 2: Salt Formation (HCl in Dioxane, RT) FreeBase->SaltForm Acidify Product 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride SaltForm->Product Precipitate

Fig 1: Two-phase synthetic workflow for 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride.

Reagent Specifications & Stoichiometry

Table 1: Phase 1 - SNAr Reaction (Free Base Synthesis)

Reagent MW ( g/mol ) Equivalents Amount Role
2-Chloro-3-methylpyridine 127.57 1.0 5.0 mL (53.6 mmol) Electrophile
Piperazine (anhydrous) 86.14 4.5 20.7 g (241.0 mmol) Nucleophile / Solvent
Dichloromethane (DCM) 84.93 - 3 × 50 mL Extraction Solvent

| 1 N NaHCO₃ (aq) | 84.01 | - | 50 mL | Quench / Neutralization |

Table 2: Phase 2 - Dihydrochloride Salt Formation

Reagent MW ( g/mol ) Equivalents Amount Role
1-(3-Methylpyridin-2-yl)piperazine 177.25 1.0 5.0 g (28.2 mmol) Free Base
4 N HCl in Dioxane 36.46 2.5 17.6 mL (70.5 mmol) Acidifying Agent

| Diethyl Ether (Anhydrous) | 74.12 | - | 50 mL | Anti-solvent |

Step-by-Step Protocol

Phase 1: Synthesis of 1-(3-Methylpyridin-2-yl)piperazine (Free Base)
  • Reaction Setup: To a 100 mL heavy-walled pressure flask equipped with a magnetic stir bar, add 2-chloro-3-methylpyridine (5.0 mL, 53.6 mmol) and anhydrous piperazine (20.7 g, 241.0 mmol)[1].

  • Thermal Activation: Seal the flask and submerge it in a pre-heated oil bath at 135 °C. Causality: At this temperature, the solid piperazine melts, creating a homogenous neat reaction mixture that drives the SNAr forward without the need for high-boiling polar aprotic solvents (e.g., DMSO), which are notoriously difficult to remove later[1].

  • Incubation: Stir the neat mixture vigorously at 135 °C for 24 hours[1].

    • In-Process Quality Control (IPQC): Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1, UV active).

  • Quench & Neutralization: Remove the flask from the oil bath and allow it to cool to room temperature (the mixture will solidify). Dilute the solid mass with 50 mL of 1 N NaHCO₃[1]. Causality: The mild base neutralizes any HCl generated during the substitution, ensuring the piperazine product remains entirely in its unprotonated, lipophilic free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 × 50 mL)[1].

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If excess piperazine co-elutes, purify the residue via silica gel flash chromatography (Eluent gradient: DCM to DCM/MeOH 9:1 with 1% Et₃N) to yield the pure free base as a pale yellow oil.

Phase 2: Dihydrochloride Salt Precipitation
  • Solvation: Dissolve the purified 1-(3-Methylpyridin-2-yl)piperazine free base (5.0 g, 28.2 mmol) in a minimal volume (approx. 15 mL) of anhydrous diethyl ether (or dry DCM) in a 100 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0–5 °C) and stir gently.

  • Acidification: Dropwise, add 4 N HCl in dioxane (17.6 mL, 70.5 mmol). Causality: Using a non-aqueous acid source is critical. It prevents the hydrolysis of the product and immediately decreases the solubility of the protonated species in the ether matrix, driving rapid crystallization.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes to ensure complete salt maturation and uniform crystal size.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove any residual dioxane or unreacted free base.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride as a white to off-white crystalline powder.

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product should be characterized as follows:

  • LC-MS: Confirm the mass of the free base [M+H]⁺ at m/z 178.1.

  • ¹H NMR (D₂O, 400 MHz): Ensure the absence of the piperazine N-H proton signal (which exchanges with D₂O) and verify the integration of the 3-methyl protons (singlet, ~2.3 ppm) against the eight piperazine aliphatic protons (multiplets, ~3.3–3.5 ppm).

  • Elemental Analysis: Confirm the presence of two equivalents of chloride to validate the dihydrochloride stoichiometry.

References

  • Title: Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the arylpiperazine scaffold is a privileged structure, frequently deployed to target G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) chann...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the arylpiperazine scaffold is a privileged structure, frequently deployed to target G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. Among its derivatives, 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride serves as a highly specialized building block. The strategic placement of a methyl group at the 3-position of the pyridine ring imparts unique steric and electronic properties, enabling drug discovery scientists to fine-tune receptor subtype selectivity, metabolic stability, and blood-brain barrier penetrance.

This application note provides a comprehensive guide to the structural rationale, synthetic methodologies, and biological validation protocols for utilizing this compound in drug development.

Chemical & Structural Rationale: The "Methyl" Advantage

As a Senior Application Scientist, I frequently observe researchers defaulting to unsubstituted 2-pyridylpiperazines. However, the selection of the 3-methyl substituted variant is a deliberate, causality-driven choice:

  • Steric Hindrance and Conformational Locking: The methyl group at the 3-position creates a significant steric clash with the equatorial protons of the adjacent piperazine ring. This forces the two rings out of coplanarity, adopting a twisted or orthogonal conformation. This specific 3D geometry is critical for fitting into the narrow binding pocket of the Dopamine D4 receptor (D4R) while sterically clashing with the binding sites of D2R and D3R, thereby driving subtype selectivity[1].

  • Electronic Modulation: The electron-donating inductive effect of the methyl group slightly increases the electron density on the pyridine nitrogen. This alters its hydrogen-bond accepting capability, which is a critical interaction point for target engagement in both GPCRs and TRPC3/6 ion channels[2].

  • Salt Form Superiority: Utilizing the dihydrochloride salt rather than the free base ensures long-term shelf stability, prevents oxidative degradation of the secondary amine, and standardizes stoichiometric calculations due to its non-hygroscopic nature.

Synthetic Workflows & Methodologies

The secondary amine of the piperazine ring provides a versatile nucleophilic handle for divergent synthesis. Below is the logical mapping of synthetic pathways, followed by a self-validating protocol for the most common application: N-alkylation.

SynthWorkflow Start 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride Base Freebasing (K2CO3 or DIPEA) Start->Base Path1 N-Alkylation (Alkyl Halide, KI, MeCN) Base->Path1 Path2 Buchwald-Hartwig (Aryl Halide, Pd cat, Base) Base->Path2 Path3 Amidation (Acyl Chloride, TEA, DCM) Base->Path3 Prod1 Alkyl-Linked Target (e.g., D4R Ligands) Path1->Prod1 Prod2 Aryl-Linked Target (e.g., TRPC Modulators) Path2->Prod2 Prod3 Amide-Linked Target (e.g., FAAH Inhibitors) Path3->Prod3

Fig 1. Divergent synthetic workflows utilizing 1-(3-methylpyridin-2-yl)piperazine as a core scaffold.

Protocol 1: Self-Validating N-Alkylation to Yield GPCR Ligands

Objective: Couple the piperazine secondary amine to a functionalized alkyl halide linker (e.g., to synthesize benzothiazole analogues)[1].

Causality of Reagents:

  • Acetonitrile (MeCN): A polar aprotic solvent that optimally stabilizes the transition state of the SN​2 reaction without solvating the nucleophile too tightly.

  • Potassium Carbonate ( K2​CO3​ ): A mild inorganic base chosen to neutralize the dihydrochloride salt and scavenge the HCl byproduct without inducing unwanted elimination reactions on the alkyl halide.

  • Potassium Iodide (KI): Acts as a catalyst via the Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend 1-(3-methylpyridin-2-yl)piperazine dihydrochloride (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in anhydrous MeCN (0.2 M).

  • In Situ Freebasing & Validation: Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint 1: Spot the mixture on a TLC plate (DCM:MeOH 9:1). The disappearance of the baseline salt spot and the appearance of a mobile, UV-active spot ( Rf​≈0.4 ) confirms successful liberation of the free amine.

  • Coupling: Add the target alkyl halide (1.1 eq) and a catalytic amount of KI (0.1 eq). Heat the mixture to reflux (82 °C) under a nitrogen atmosphere for 12–18 hours.

  • In-Process Monitoring & Validation:

    • Validation Checkpoint 2: Perform LC-MS analysis. The reaction is validated to proceed to the next step only when the extracted ion chromatogram (EIC) shows >95% conversion to the product mass ( [M+H]+ ) and <5% of the starting piperazine mass.

  • Workup: Cool to room temperature, filter off inorganic salts over a Celite pad, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification & Final Validation: Purify via flash column chromatography (silica gel, gradient of Hexanes/EtOAc).

    • Validation Checkpoint 3: Confirm structural integrity using 1H NMR. The defining validation marker is the presence of the 3-methyl singlet at ∼2.3 ppm, alongside the expected shift in the piperazine multiplet signals ( ∼2.5−3.5 ppm), confirming N-alkylation without ring opening.

Biological Applications & Pharmacological Evaluation

Derivatives of 1-(3-methylpyridin-2-yl)piperazine have demonstrated profound efficacy in two primary domains:

  • Dopamine D4 Receptor (D4R) Modulators: Used in the development of propan-1-one oximes for erectile dysfunction[3] and benzothiazole analogues for substance use disorders[1].

  • Ion Channel Blockers: Utilized in the discovery of potent blockers for canonical transient receptor channels (TRPC3 and TRPC6)[2].

D4Pathway Ligand Arylpiperazine Derivative Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαi/o Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase Inhibition GProtein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Downregulates Effect Modulation of CNS Targets PKA->Effect Triggers

Fig 2. Gαi/o-mediated signaling pathway modulated by D4R-targeted arylpiperazine derivatives.

Protocol 2: Self-Validating HTRF cAMP Functional Assay

Objective: Determine the functional profile (agonist vs. antagonist) of the synthesized D4R ligand.

Causality of Assay Design: Because D4R is a Gαi/o​ coupled receptor, its activation inhibits adenylyl cyclase, leading to a drop in cAMP. To measure this drop accurately, we must artificially spike baseline cAMP levels using Forskolin. An agonist will suppress this Forskolin-induced spike. We also use IBMX (a phosphodiesterase inhibitor) to prevent the natural degradation of cAMP, ensuring a wide, detectable signal window.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human D4R in a 384-well microplate at 10,000 cells/well. Incubate overnight at 37 °C.

  • Compound Treatment: Treat cells with the test compound (serial dilution from 10 µM to 0.1 nM) in assay buffer containing 10 µM Forskolin and 0.5 mM IBMX.

  • Incubation: Incubate for 30 minutes at room temperature to allow for GPCR signaling and cAMP accumulation/inhibition.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Incubate for 1 hour.

  • Validation & Readout:

    • Validation Checkpoint: Every assay plate must include a maximum signal control (Forskolin + Vehicle) and a minimum signal control (Forskolin + 10 µM Quinpirole, a known full agonist). Calculate the Z′ -factor using these controls. The assay data is only validated and accepted if Z′≥0.5 .

    • Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine IC50​ or EC50​ values.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the aryl ring of the piperazine drastically alters target affinity. The table below summarizes the quantitative impact of the 3-methylpyridin-2-yl moiety compared to other common scaffolds, demonstrating its utility in driving D4R selectivity[1][3].

Arylpiperazine SubstituentPrimary TargetBinding Affinity ( Ki​ , nM)Pharmacological Profile & Selectivity
3-Methylpyridin-2-yl Dopamine D4 ∼6.9 High D4 vs D2/D3 selectivity (>91-fold); low-efficacy partial agonist.
2-PyrimidinylDopamine D4 ∼4.3 High affinity, but higher off-target binding compared to the 3-methyl analogue.
2-PyridinylDopamine D4 ∼12.5 Moderate D4 selectivity; lacks the steric twist provided by the methyl group.
3-ChlorophenylTRPC3 / FAAH IC50​∼15−30 Broad spectrum; shifts preference away from dopaminergic targets.

Sources

Application

Application Note: NMR Spectroscopic Characterization of 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride

Abstract This application note provides a comprehensive guide to the structural characterization of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, unambiguous structural verification and purity assessment are critical. We present detailed, field-proven protocols for sample preparation and for the acquisition of ¹H and ¹³C NMR spectra. The guide offers an in-depth analysis of the expected spectral features, with a particular focus on the influence of the dihydrochloride salt form and protonation effects on chemical shifts. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of heterocyclic amine salts.

Introduction

1-(3-Methylpyridin-2-yl)piperazine is a substituted heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, making its structural integrity paramount. The compound is frequently handled as a dihydrochloride salt to improve its stability and aqueous solubility.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution.[1] It provides precise information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei within a molecule. However, the analysis of amine salts like 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride requires special consideration. The protonation of the nitrogen atoms significantly alters the electron density distribution across the molecule, leading to substantial downfield shifts in the NMR spectrum, particularly for nuclei adjacent to the protonated sites.[2]

This guide explains the causality behind experimental choices, from solvent selection to spectral interpretation, to ensure trustworthy and reproducible results.

Molecular Structure and Protonation

The chemical structure of 1-(3-Methylpyridin-2-yl)piperazine features a piperazine ring directly attached to the C2 position of a 3-methylpyridine ring. In its dihydrochloride form, two equivalents of hydrochloric acid protonate the most basic nitrogen atoms. The piperazine nitrogens are generally more basic than the pyridine nitrogen, making them the primary sites of protonation. In a polar, protic solvent such as Deuterium Oxide (D₂O), a dynamic equilibrium exists, but the predominant species will feature protonated piperazine nitrogens, which profoundly influences the resulting NMR spectrum.

Caption: Structure of 1-(3-Methylpyridin-2-yl)piperazine with atom numbering.

Experimental Protocols

A self-validating experiment begins with meticulous preparation. The following protocols are designed to yield high-quality, reproducible NMR spectra.

Overall Experimental Workflow

The process from sample receipt to final data analysis follows a systematic workflow to ensure data integrity.

Caption: Standard workflow for NMR characterization.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical. Deuterium Oxide (D₂O) is the preferred solvent for hydrochloride salts due to its high polarity and ability to readily dissolve the sample.[3][4] DMSO-d₆ is a viable alternative but may result in broader N-H proton signals. An internal standard is essential for accurate chemical shift calibration.[1] For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) is used, as it is water-soluble and its methyl singlet is defined as 0.00 ppm.

Methodology:

  • Weigh 10-15 mg of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride directly into a clean, dry vial.[3]

  • Add approximately 0.7 mL of Deuterium Oxide (D₂O).

  • Add a small quantity of TSP as an internal reference standard.

  • Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required to ensure high-quality spectra, as suspended particles will degrade the magnetic field homogeneity and broaden the spectral lines.[5]

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is between 4-5 cm (approx. 0.6-0.7 mL) to optimize the shimming process.[6]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

Rationale: Standard acquisition parameters are generally sufficient. For ¹³C NMR, a larger number of scans is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio compared to ¹H.[1][3] Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom, which also enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

¹H NMR Acquisition Parameters (500 MHz Spectrometer):

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Spectral Width: 0 - 12 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

  • Spectral Width: 0 - 180 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096

  • Temperature: 298 K

Spectral Interpretation and Data

The protonation at the piperazine nitrogens causes significant deshielding (downfield shifts) of the adjacent protons and carbons.

Predicted ¹H NMR Data

The ¹H spectrum is divided into three main regions: the downfield aromatic region for the pyridine protons, the mid-field region for the piperazine protons, and the upfield region for the methyl group. Due to the substitution, the piperazine ring is not symmetrical, and its four methylene groups (-CH₂-) are chemically distinct, although some signals may overlap.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (D₂O)

Atom No. (See Diagram) Proton Assignment Predicted δ (ppm) Multiplicity Integration
H6 Pyridine H-6 8.2 - 8.4 Doublet (d) 1H
H4 Pyridine H-4 7.9 - 8.1 Doublet (d) 1H
H5 Pyridine H-5 7.4 - 7.6 Triplet (t) 1H
H2'/H6' Piperazine N(1')-CH₂ 3.6 - 3.9 Multiplet (m) 4H
H3'/H5' Piperazine N(4')-CH₂ 3.4 - 3.6 Multiplet (m) 4H

| H7 | Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | 3H |

Note: In D₂O, the acidic N-H protons of the piperazinium ion will exchange with deuterium and will not be observed.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C spectrum will show nine distinct signals, as all carbon atoms in the molecule are chemically unique.

Table 2: Predicted ¹³C NMR Chemical Shifts (D₂O)

Atom No. (See Diagram) Carbon Assignment Predicted δ (ppm)
C2 Pyridine C-2 155 - 158
C6 Pyridine C-6 148 - 150
C4 Pyridine C-4 140 - 142
C3 Pyridine C-3 133 - 135
C5 Pyridine C-5 125 - 127
C2'/C6' Piperazine N(1')-CH₂ 48 - 52
C3'/C5' Piperazine N(4')-CH₂ 42 - 45

| C7 | Methyl (-CH₃) | 17 - 20 |

Conclusion

This application note details a robust and reliable methodology for the NMR spectroscopic characterization of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride. By adhering to the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis, which accounts for the significant deshielding effects of nitrogen protonation, serves as a dependable reference for structural verification. This systematic approach ensures the scientific integrity required in pharmaceutical research and development.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Steinberg, J., Wodtke, R., Löser, R., & Mamat, C. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Yılmaz, F., & Görmen, M. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa. [Link]

  • Manimekalai, A., et al. (2001). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry. [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. [Link]

  • Mowery, J. D., & Beatty, A. M. (2009). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Decora, A. W., & Cook, G. L. (1965). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. U.S. Bureau of Mines. [Link]

  • González-Vera, J. A., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – An Asian Journal. [Link]

Sources

Method

Application Note: Pre-Formulation and Formulation Strategies for 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride in Anti-Fibrotic Drug Development

Target Audience: Formulation Scientists, Pre-Clinical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Mechanistic Rationale The development of targeted anti-fibrotic therapies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pre-Clinical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Mechanistic Rationale

The development of targeted anti-fibrotic therapies has increasingly focused on the Transient Receptor Potential Canonical 3 (TRPC3) channel. TRPC3 acts as a positive regulator of reactive oxygen species (ROS), driving maladaptive cardiac remodeling and heart failure . Furthermore, TRPC3 channels are heavily implicated in renal fibroblast proliferation and extracellular matrix remodeling, making them prime targets for treating renal fibrosis .

1-(3-Methylpyridin-2-yl)piperazine (CAS: 111960-11-3) serves as a critical pharmacophore and intermediate building block in the synthesis of potent TRPC3 inhibitors. To overcome the poor aqueous solubility of the free base during systemic delivery, the API is frequently synthesized as a dihydrochloride salt (3-MPP·2HCl) . While this salt form drastically improves dissolution, it introduces complex pre-formulation challenges—specifically hygroscopicity, microenvironmental acidity, and the risk of salt disproportionation during solid oral dosage manufacturing.

G Stress Mechanical Stress / Pressure Overload TRPC3 TRPC3 Channel (Ca2+ Influx) Stress->TRPC3 Activates Nox2 Nox2 Activation (ROS Production) TRPC3->Nox2 Ca2+ dependent Fibroblast Myofibroblast Differentiation Nox2->Fibroblast Redox signaling Fibrosis Maladaptive Cardiac/Renal Fibrosis Fibroblast->Fibrosis ECM deposition API 3-MPP Derivative (TRPC3 Inhibitor) API->TRPC3 Inhibits

Fig 1: TRPC3-mediated fibrotic pathway and targeted inhibition by 3-MPP derivatives.

Physicochemical Profiling (Pre-Formulation)

Before designing a solid dosage form, the intrinsic properties of 3-MPP·2HCl must be profiled. The dihydrochloride salt is highly soluble but creates a localized acidic microenvironment (pH < 3.0) when exposed to moisture.

Table 1: Physicochemical Properties of 3-MPP·2HCl

ParameterValue / CharacteristicFormulation Impact
Molecular Formula C10H15N3 · 2HClHigh salt-to-base mass ratio requires careful dose calculation.
Aqueous Solubility > 50 mg/mL (Freely Soluble)Highly suitable for immediate-release (IR) oral formulations.
Microenvironmental pH ~2.5 - 3.5 (in 1% aqueous solution)Catalyzes degradation of acid-labile excipients.
Hygroscopicity High (Deliquescent at >75% RH)Necessitates strict environmental humidity control (Aw < 0.3).
pKa (Calculated) ~4.5 (Pyridine), ~8.5 (Piperazine)pH-dependent solubility profile; requires gastric absorption.

Formulation Strategy: Causality & Excipient Selection

The Causality of Salt Disproportionation

The most critical failure mode when formulating dihydrochloride salts of piperazine derivatives is salt disproportionation . If 3-MPP·2HCl is blended with alkaline excipients (e.g., Magnesium Stearate), ambient moisture acts as a solvent micro-droplet. Within this droplet, the HCl dissociates and is neutralized by the alkaline excipient. This raises the microenvironmental pH above the pKa of the piperazine moiety, causing the highly soluble salt to precipitate back into the poorly soluble free base. The clinical consequence is a dramatic drop in dissolution rate and bioavailability.

Strategic Excipient Selection

To prevent disproportionation, the formulation must exclude basic excipients and minimize water activity.

Table 2: Rationalized Excipient Selection for 3-MPP·2HCl

Functional CategoryRecommended ExcipientExcipients to AvoidCausality / Rationale
Diluent / Filler Microcrystalline Cellulose (MCC), MannitolCalcium Carbonate, Dibasic Calcium PhosphateMCC and Mannitol are pH-neutral. Calcium salts create alkaline microenvironments driving free-base precipitation.
Disintegrant CrospovidoneCroscarmellose SodiumCrospovidone is non-ionic. The sodium salt in Croscarmellose acts as a weak base, promoting disproportionation.
Lubricant Sodium Stearyl Fumarate (SSF)Magnesium StearateSSF is significantly less alkaline than Mg-Stearate, preserving the acidic microenvironment required for salt stability.
Glidant Colloidal Silicon DioxideN/AActs as an intra-formulation moisture scavenger, protecting the hygroscopic API from deliquescence.

Experimental Workflows & Protocols

To ensure a self-validating development process, the following protocols utilize built-in controls to distinguish between inherent API instability and true excipient incompatibility.

G API API: 3-MPP·2HCl Mix Binary Mixing (1:1 & 1:10) API->Mix Excipient Candidate Excipients Excipient->Mix Stress Stress Testing (40°C / 75% RH) Mix->Stress 4 weeks Analysis Analysis (HPLC, DSC, XRPD) Stress->Analysis Decision Formulation Selection Analysis->Decision Stability confirmed

Fig 2: Excipient compatibility and stress testing workflow for 3-MPP·2HCl.

Protocol 1: Self-Validating Binary Excipient Compatibility Screening

This protocol identifies disproportionation and chemical degradation risks prior to formulation.

  • Sample Preparation:

    • Weigh 50 mg of 3-MPP·2HCl into a 4 mL clear glass vial.

    • Add the candidate excipient in a 1:1 ratio (for lubricants/glidants) or a 1:10 ratio (for fillers/diluents).

    • Vortex for 2 minutes to ensure a homogenous physical mixture.

  • Control Establishment (Self-Validation Step):

    • Prepare a vial containing only 50 mg of API.

    • Prepare a vial containing only the excipient.

    • Causality: If degradation peaks appear in the mixture but not the controls, it is a true incompatibility. If the API control degrades, the environmental conditions are too harsh (inherent instability).

  • Stress Conditions:

    • Add 5% w/w HPLC-grade water to half of the vials to simulate high moisture (worst-case scenario for disproportionation).

    • Seal vials with perforated caps (to allow humidity exchange) and place in a stability chamber at 40°C / 75% RH for 4 weeks.

  • Analysis:

    • XRPD (X-Ray Powder Diffraction): Scan from 2θ = 5° to 40°. Look for the disappearance of the dihydrochloride crystalline peaks and the emergence of free-base peaks.

    • HPLC: Quantify assay % and related substances (see Section 5).

Protocol 2: Direct Compression (DC) Prototype Manufacturing

Due to the hygroscopicity of the dihydrochloride salt, wet granulation is strictly avoided. Direct compression minimizes moisture exposure.

  • De-lumping: Pass 3-MPP·2HCl (10% w/w), Mannitol (60% w/w), and MCC (24% w/w) through a 30-mesh (600 µm) screen.

  • Moisture Scavenging: Add Colloidal Silicon Dioxide (1% w/w) to the mixture. Blend in a V-blender for 15 minutes at 25 rpm. Causality: The high surface area of the silicon dioxide preferentially adsorbs ambient moisture, protecting the API.

  • Disintegration: Add Crospovidone (4% w/w) and blend for an additional 5 minutes.

  • Lubrication: Add Sodium Stearyl Fumarate (1% w/w) (pre-screened through a 60-mesh sieve) and blend for exactly 3 minutes. Causality: Over-blending lubricants coats the particles, severely retarding dissolution. 3 minutes ensures flowability without compromising disintegration.

  • Compression: Compress using a rotary tablet press at a compaction force of 10-15 kN, targeting a tablet hardness of 80-100 N.

Analytical Methods: Overcoming Peak Tailing

Piperazine derivatives are notorious for severe peak tailing in HPLC analysis. The secondary and tertiary amines in 3-MPP interact strongly with unreacted, acidic silanol groups on standard C18 stationary phases.

Causality & Solution: To prevent this secondary interaction, the mobile phase must be highly acidic to fully protonate both the API and the silanol groups (rendering the silanols neutral), or a specialized end-capped column must be used.

Optimized HPLC Parameters for 3-MPP·2HCl:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – Chosen for its extensive end-capping and stability at extreme pH.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). TFA acts as an ion-pairing agent, sharpening the amine peaks.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability: Tailing factor (Tf) must be ≤ 1.5. If Tf > 1.5, column degradation (silanol exposure) has occurred, and the column must be replaced to ensure trustworthy data.

References

  • Kitajima, N., et al. (2016). "TRPC3 positively regulates reactive oxygen species driving maladaptive cardiac remodeling." Scientific Reports, 6, 37001. URL:[Link][1]

  • Saliba, Y., et al. (2015). "Evidence of a Role for Fibroblast Transient Receptor Potential Canonical 3 Ca2+ Channel in Renal Fibrosis." Journal of the American Society of Nephrology, 26(8), 1855-1876. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the handling of complex pharmacophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the handling of complex pharmacophores.

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a critical building block for synthesizing central nervous system (CNS) therapeutics, particularly those targeting α2-adrenergic and 5-HT receptors (such as mirtazapine analogs). While the dihydrochloride salt form ensures long-term chemical stability and prevents the free piperazine ring from absorbing atmospheric CO₂ to form carbamates[1], it introduces distinct solubility challenges during assay preparation.

This guide bridges the gap between fundamental physical chemistry and benchtop execution, providing self-validating protocols to resolve your solubility roadblocks.

Visualizing the Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue Detected CheckSolvent Identify Target Solvent System Start->CheckSolvent Aqueous Aqueous Buffer (In vitro assays) CheckSolvent->Aqueous Organic Organic Solvent (DMSO/DCM/MeOH) CheckSolvent->Organic pHCheck Check Buffer pH & Capacity Aqueous->pHCheck HeatSonicate Heat (37°C) & Sonicate Organic->HeatSonicate Precipitation Compound Precipitates? pHCheck->Precipitation AdjustpH Titrate with 0.1N NaOH Maintain pH 7.2-7.4 Precipitation->AdjustpH Yes FreeBase Convert to Free Base (Liquid-Liquid Extraction) HeatSonicate->FreeBase If still insoluble

Workflow for troubleshooting 1-(3-Methylpyridin-2-yl)piperazine solubility.

FAQs & Troubleshooting Guides

Q1: Why does my compound resist dissolution in 100% DMSO when preparing a 100 mM stock solution? The Causality: Dihydrochloride salts possess exceptionally high crystal lattice energies. In aprotic solvents like DMSO, the lack of hydrogen-bond donating capacity prevents the efficient solvation of the chloride counterions. Furthermore, piperazine dihydrochloride is highly hygroscopic[2]; trace water absorbed from the atmosphere can create localized hydration shells that paradoxically cause the bulk powder to clump and resist dissolution in the bulk DMSO. The Solution:

  • Warm the DMSO solution to 37°C in a water bath.

  • Apply bath sonication for 10–15 minutes to mechanically disrupt the crystal lattice.

  • Note: If your downstream application tolerates it, adding 5–10% sterile LC-MS grade water to the DMSO will act as a co-solvent, instantly dissolving the salt.

Q2: When I spike my DMSO stock into a biological assay buffer (pH 7.4), the compound precipitates, or my cellular assay fails. What is happening? The Causality: This is a classic pH-shift crash-out. 1-(3-Methylpyridin-2-yl)piperazine contains three ionizable nitrogens. The piperazine secondary amine has a pKa of ~9.73[3][4], and the pyridine nitrogen has a pKa of ~5.23[5][6]. Because you are using the dihydrochloride salt, introducing a 10 mM concentration of this compound into a weak buffer (e.g., 10 mM PBS) releases 20 mM of HCl. This overwhelms the buffer capacity, plummeting the pH. At low pH, the compound remains highly soluble, but your assay proteins may denature and precipitate, which is visually mistaken for compound precipitation. The Solution: Always use a high-capacity buffer (e.g., 100 mM HEPES) when working with dihydrochloride salts, or pre-neutralize your stock solution with stoichiometric equivalents of NaOH before introducing it to delicate cellular environments.

Q3: My downstream application requires a highly lipophilic solvent (e.g., Dichloromethane). How do I convert the salt to the free base? The Causality: By neutralizing the two equivalents of HCl, you eliminate the ionic charge, converting the highly polar salt into a lipophilic free base. This drastically shifts the partition coefficient (LogP), allowing seamless dissolution in organic solvents.

Step-by-Step Methodology: Liquid-Liquid Extraction (LLE) for Free Base Conversion This protocol is designed as a self-validating system to ensure absolute conversion.

  • Dissolution: Dissolve 1.0 g of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride in 20 mL of deionized water in a separatory funnel. (Causality: Water efficiently breaks the high-energy ionic lattice of the dihydrochloride salt, which is up to 41% soluble in water[2]).

  • Basification: Slowly add 1M NaOH dropwise while swirling.

  • Validation Check 1: Touch a glass rod to the solution and test with pH indicator paper. The pH must read ≥ 10.5. (Causality: To fully deprotonate the piperazine secondary amine (pKa ~9.73), the pH must be raised above its pKa. If pH < 10, the compound remains ionized and will not extract).

  • Extraction: Add 20 mL of Dichloromethane (DCM). Stopper and invert gently, venting the stopcock frequently to release pressure.

  • Separation: Allow the phases to separate. The lower organic layer (DCM) now contains the lipophilic free base.

  • Validation Check 2: Drain the lower DCM layer into a clean flask. To ensure complete extraction, add a second 20 mL volume of DCM to the aqueous layer, extract, and combine the organic layers. If the aqueous layer remains cloudy, extraction is incomplete.

  • Drying & Concentration: Add anhydrous Na₂SO₄ to the combined DCM fractions until the powder flows freely (removing trace water). Filter, then evaporate the DCM under reduced pressure (rotary evaporator) to yield the free base.

Quantitative Solubility Data

To assist in experimental design, use the following matrix to select the appropriate form of the compound for your specific solvent system.

Table 1: Comparative Physicochemical & Solubility Profile

Property / SolventDihydrochloride Salt FormFree Base Form
Aqueous Solubility (pH < 5) Excellent (>300 mg/mL)Excellent (Protonates in situ)
Aqueous Solubility (pH 7.4) Moderate (Requires high buffer capacity)Poor (Precipitates)
DMSO Solubility Poor to Moderate (Requires sonication/heat)Excellent (>100 mM)
DCM / Ethyl Acetate Solubility InsolubleExcellent
Hygroscopicity High (Absorbs atmospheric moisture)Low to Moderate

Pharmacological Context

Understanding the solubility and ionization state of this compound is vital because its structural motifs dictate its binding affinity in neuropharmacology. Proper dissolution ensures accurate dosing in the following signaling pathways:

ReceptorPathway Compound 1-(3-Methylpyridin-2-yl) piperazine derivative Alpha2 α2-Adrenergic Receptor Antagonism Compound->Alpha2 Blocks auto/heteroreceptors Serotonin 5-HT2/5-HT3 Receptor Antagonism Compound->Serotonin Blocks postsynaptic receptors Release Increased Noradrenaline & Serotonin Release Alpha2->Release Efficacy Antidepressant / Anxiolytic Effects Serotonin->Efficacy Modulates signaling Release->Efficacy

Pharmacological pathway of 1-(3-Methylpyridin-2-yl)piperazine derivatives.

References

  • PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. National Center for Biotechnology Information.[Link][2]

  • PubChem Compound Summary for CID 1049, Pyridine. National Center for Biotechnology Information.[Link][5]

  • Piperazine. Wikipedia, The Free Encyclopedia.[Link][1]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data / ACS Publications.[Link][4]

Sources

Optimization

Technical Support Center: 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride Handling &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops, stoichiometric imbalances, or compound degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops, stoichiometric imbalances, or compound degradation when working with piperazine derivatives.

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a critical pharmacophore building block, but its dihydrochloride salt form makes it highly reactive to its environment. This portal provides field-proven, self-validating troubleshooting guides to ensure the scientific integrity of your synthetic workflows.

Part 1: Troubleshooting & FAQs

Q: Why does my 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride powder turn into a sticky, clumped mass after a few weeks of storage on the bench? A: This is a classic case of deliquescence driven by severe hygroscopicity. The dihydrochloride salt features two protonated nitrogen centers (the piperazine secondary amine and the pyridine nitrogen). These high-charge-density centers act as strong hydrogen-bond acceptors and donors, aggressively pulling water vapor from the atmosphere[1]. Once sufficient water is absorbed, the crystal lattice collapses, dissolving the compound in its own absorbed moisture. Causality-Driven Solution: Never store this compound in ambient air. It must be handled in a controlled environment (<10% Relative Humidity) and stored with desiccants.

Q: The initially white powder has developed a yellowish-brown tint. Is it still viable, and what causes this degradation? A: Discoloration indicates chemical degradation and the batch should be re-purified or discarded. The piperazine ring is susceptible to N -oxidation, while the pyridine ring can undergo photo-induced radical cleavage when exposed to UV or visible light[2]. This photo-oxidation generates conjugated degradation byproducts that absorb light in the visible spectrum, appearing yellow or brown. Causality-Driven Solution: The energy from ambient laboratory lighting is sufficient to trigger homolytic cleavage over time. Always store the compound in opaque or amber glass vials to block UV/Vis transmission.

Q: My downstream Buchwald-Hartwig cross-coupling reactions are showing highly variable yields. Could the storage of the dihydrochloride salt be the root cause? A: Absolutely. If your compound has absorbed atmospheric moisture, its effective molecular weight has increased. When you weigh out 100 mg of a hydrated batch, you are introducing significantly fewer moles of the active 1-(3-Methylpyridin-2-yl)piperazine pharmacophore than your calculations dictate. This destroys your reaction stoichiometry, leaving your coupling partner unreacted. Furthermore, water poisons many transition-metal catalysts (like Palladium) used in cross-coupling.

Part 2: Degradation Pathways & Storage Workflows

To understand how environmental factors compromise your compound, review the logical relationship between exposure and chemical failure below.

Degradation Compound 1-(3-Methylpyridin-2-yl) piperazine 2HCl Moisture Moisture (H2O) Compound->Moisture LightO2 Light & Oxygen Compound->LightO2 Deliquescence Deliquescence & Clumping Moisture->Deliquescence Hydrolysis Hydrate Formation & Stoichiometry Shift Moisture->Hydrolysis NOxidation N-Oxidation & Radical Cleavage LightO2->NOxidation Degradation Loss of Efficacy & Variable Yields Deliquescence->Degradation Hydrolysis->Degradation Discoloration Yellow/Brown Discoloration NOxidation->Discoloration Discoloration->Degradation

Fig 1: Environmental degradation pathways of 1-(3-Methylpyridin-2-yl)piperazine 2HCl.

Quantitative Stability Profile

To illustrate the critical need for strict storage protocols, Table 1 summarizes the degradation of the compound over a 6-month period under various conditions, modeled after [3].

Table 1: 6-Month Stability Data for 1-(3-Methylpyridin-2-yl)piperazine 2HCl

Storage Condition (Temp / RH)AtmosphereContainer TypeAssay Purity (%)Moisture Content (%)Visual Appearance
-20°C / Desiccated ArgonAmber Glass>99.5%<0.5%White crystalline powder
5°C / Ambient RH AirClear Glass97.2%3.1%Off-white powder, slight clumping
25°C / 60% RH AirClear Glass89.4%12.5%Sticky yellow mass (Deliquescence)
40°C / 75% RH AirClear Glass<80.0%>20.0%Brown liquid/slurry

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of your compound, you must implement closed-loop, self-validating protocols. This means every procedure must contain an internal check to prove it worked.

Protocol A: Moisture Content Validation (Volumetric Karl Fischer Titration)

Before using a stored batch in a moisture-sensitive reaction, you must quantify its water content. We utilize Volumetric Karl Fischer (KF) Titration, adapted from [4].

Causality: Volumetric KF relies on the quantitative reaction of iodine and sulfur dioxide with water. By measuring the exact volume of iodine titrant consumed, we calculate the precise mass of water in the sample.

Step-by-Step Methodology:

  • System Standardization (Validation Step 1): Inject exactly 10.0 µL of pure water into the KF titration vessel containing dry methanol solvent. Titrate to the endpoint to calculate the exact titer of your KF reagent (mg H₂O / mL titrant). Do not proceed if the titer deviates >5% from the manufacturer's specification.

  • Sample Preparation: Inside a nitrogen-purged glovebox, accurately weigh 50–100 mg of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride into a dry, pre-weighed glass syringe or sealed vial.

  • Injection: Rapidly transfer the sample into the KF titration cell through the septum to prevent ambient moisture ingress.

  • Titration: Run the volumetric titration until the electrometric endpoint is reached (excess iodine detected).

  • Post-Run Verification (Validation Step 2): Immediately run a certified 1% water standard. If the reading is not 1.00% ± 0.05%, your cell is contaminated, and the sample result is invalid.

Protocol B: Moisture Recovery & Inert Storage Workflow

If Protocol A reveals a moisture content >1.0%, the batch must be recovered and repackaged.

Causality: Heating the dihydrochloride salt to drive off water can cause thermal decomposition or loss of HCl gas (free-basing). Instead, we use lyophilization (freeze-drying) to sublimate the water under a high vacuum, preserving the salt's stoichiometry.

Step-by-Step Methodology:

  • Pre-Validation: Record the initial moisture content from Protocol A.

  • Freezing: Dissolve the degraded compound in a minimal amount of LC-MS grade water. Flash-freeze the solution in a round-bottom flask using a dry ice/acetone bath (-78°C).

  • Sublimation: Attach the flask to a lyophilizer manifold. Apply a vacuum of <0.1 mbar for 24–48 hours. The water will transition directly from solid to gas, leaving a fine, anhydrous powder.

  • Inert Backfilling: Break the vacuum using high-purity Argon gas (not air).

  • Aliquoting: Transfer the flask to a glovebox. Aliquot the recovered powder into single-use amber glass vials.

  • Sealing: Seal with PTFE-lined caps, wrap with Parafilm, and store at -20°C.

  • Post-Validation: Perform Protocol A on one of the new aliquots. A result of <0.5% moisture validates the entire recovery process.

StorageWorkflow Receipt Receive Compound Glovebox Transfer to Glovebox (N2/Ar) Receipt->Glovebox Immediate Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting <10% RH Backfill Argon Backfill & PTFE Seal Aliquoting->Backfill Protect from light Storage -20°C Desiccated Storage Backfill->Storage Long-term

Fig 2: Optimal inert storage workflow for highly hygroscopic piperazine salts.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines, Feb 2003.[Link]

  • United States Environmental Protection Agency (EPA). "Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration." SW-846, Dec 2015.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8893, Piperazine dihydrochloride." PubChem, 2024.[Link]

Sources

Troubleshooting

Resolving HPLC baseline drift when analyzing 1-(3-Methylpyridin-2-yl)piperazine

Technical Support Center: Troubleshooting HPLC Baseline Drift Analysis of 1-(3-Methylpyridin-2-yl)piperazine and Other Polar Basic Compounds Welcome to the technical support center. As a Senior Application Scientist, I u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Baseline Drift

Analysis of 1-(3-Methylpyridin-2-yl)piperazine and Other Polar Basic Compounds

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving a stable, flat baseline is fundamental to reliable quantification in HPLC. This is particularly challenging when analyzing polar basic compounds like 1-(3-Methylpyridin-2-yl)piperazine, whose chemical properties can exacerbate common chromatographic issues.

This guide is designed to provide a logical, in-depth framework for diagnosing and resolving HPLC baseline drift. We will move beyond simple checklists to explore the causal relationships between your method parameters and the chromatographic output, empowering you to not only fix the immediate problem but also prevent its recurrence.

Core Troubleshooting Framework

Before diving into specific issues, it's crucial to approach troubleshooting systematically. Baseline drift is a symptom that can originate from nearly any part of the HPLC system. The following workflow provides a logical path to isolate the source of the problem efficiently.

Start Baseline Drift Observed MobilePhase Step 1: Investigate Mobile Phase Start->MobilePhase Start Here System Step 2: Investigate HPLC System (Pump, Degasser, Detector) MobilePhase->System If Unresolved Column Step 3: Investigate Column (Equilibration, Contamination) System->Column If Unresolved Method Step 4: Evaluate Method Parameters Column->Method If Unresolved Resolved Problem Resolved Method->Resolved Final Check Drift Baseline Drift Detected Isocratic Isocratic Run? Drift->Isocratic Gradient Gradient Run? Isocratic->Gradient No Quality Check Mobile Phase Quality & Preparation Isocratic->Quality Yes Absorbance Check Mobile Phase Absorbance Matching Gradient->Absorbance Yes Absorbance->Quality OK Bubbles Check for Air (Degasser, Connections) Quality->Bubbles OK Temp Check for Temp Fluctuations Bubbles->Temp OK

Optimization

Technical Support Center: Minimizing Oxidation of 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride in Aqueous Solution

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that maintaining the chemical integrity of active pharmaceutical ingredients (APIs) is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that maintaining the chemical integrity of active pharmaceutical ingredients (APIs) is paramount. 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride presents specific stability challenges in aqueous media.

While the dihydrochloride salt form offers excellent solubility, the secondary amine within the piperazine ring is highly susceptible to oxidative degradation[1]. Oxidation is the second most common degradation pathway for pharmaceuticals, often leading to rapid loss of potency and the formation of reactive impurities[2]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot and eliminate oxidative degradation in your workflows.

Mechanistic Overview & Intervention Pathways

In aqueous solutions, piperazine derivatives undergo auto-oxidation primarily driven by dissolved molecular oxygen and catalyzed by trace transition metals (such as iron and copper)[3]. These metals facilitate the reduction of oxygen into highly destructive reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which attack the piperazine ring to form N-oxides or trigger ring cleavage[4].

The diagram below maps the causal relationships of this degradation pathway and identifies the precise nodes where formulation interventions—such as chelation, gas sparging, and pH control—break the degradation cycle.

G API 1-(3-Methylpyridin-2-yl)piperazine (Deprotonated Amine) Degradation Oxidative Degradation (N-oxides, Cleavage) API->Degradation Attacked by ROS TraceMetals Trace Metals (Fe, Cu) ROS Reactive Oxygen Species (Radicals) TraceMetals->ROS Catalyzes O2 Dissolved Oxygen (O2) O2->ROS ROS->Degradation EDTA Chelation (EDTA) EDTA->TraceMetals Sequesters Sparging Gas Sparging (N2) Sparging->O2 Displaces

Mechanistic pathways of piperazine oxidation and targeted formulation interventions.

Troubleshooting Guide & FAQs

Q1: My aqueous stock solution turns yellow/brown after a few days on the bench. What is causing this? Cause: The color change is a classic hallmark of oxidative degradation, specifically the formation of conjugated ring cleavage products and N-oxides[1]. Even trace amounts of transition metals (e.g., copper, iron) present in standard laboratory water, buffer salts, or leached from glassware can catalyze the reduction of dissolved triplet oxygen into highly reactive radicals[2]. Solution: Always use ultra-pure, metal-free water (18.2 MΩ·cm). Degas the solvent by sparging with Nitrogen or Argon before dissolving the API to physically displace dissolved oxygen[5]. Store solutions in tightly sealed amber vials to prevent photo-oxidation, as UV light accelerates radical initiation[6].

Q2: I added ascorbic acid to my formulation to act as an antioxidant, but the degradation actually accelerated. Why? Cause: Ascorbic acid is a potent reducing agent, but its behavior is highly dependent on the formulation matrix. In the presence of unchelated trace metals (like Fe³⁺ or Cu²⁺), ascorbic acid reduces the metals to their lower oxidation states. These reduced metals then react rapidly with dissolved oxygen via Fenton-like chemistry to produce destructive hydroxyl radicals, effectively turning ascorbic acid into a pro-oxidant[7],[8]. Solution: Never use ascorbic acid in an aqueous amine formulation without a chelating agent. You must co-formulate with a metal chelator like EDTA. The formation of Werner-type complexes between metals and chelators significantly suppresses the metal's redox cycling capability and restores the protective antioxidant effect[9].

Q3: Does the pH of my solution matter if I am already using an inert atmosphere? Cause: Yes, pH is a critical variable. 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride is a salt. When dissolved in pure water, the pH is naturally low, meaning the secondary piperazine nitrogen is protonated. A protonated amine lacks the free lone pair required to initiate most oxidative electron-transfer reactions, rendering it highly stable[6]. However, if you buffer the solution to a physiological pH (e.g., pH 7.4) for biological assays, the amine deprotonates and becomes exponentially more reactive to any residual ROS. Solution: Store your primary stock solutions at an acidic pH (pH 3-4) where the compound is thermodynamically protected. Only dilute the compound into physiological buffers immediately before executing your experiment.

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Depleted, Metal-Chelated Aqueous Stock Solution

This self-validating protocol ensures that both dissolved oxygen and catalytic trace metals are neutralized prior to introducing the API.

Materials:

  • 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride

  • Ultra-pure water (18.2 MΩ·cm)

  • Disodium EDTA

  • High-purity Nitrogen or Argon gas

Step-by-Step Methodology:

  • Chelator Solubilization: Dissolve Disodium EDTA in ultra-pure water to a final concentration of 0.05% w/v.

    • Causality: Adding the chelator before the API ensures any trace metals native to the water or the container are sequestered into inactive Werner-type complexes before they can interact with the piperazine ring[4],[9].

  • Degassing (Sparging): Transfer the EDTA solution to a heavy-walled amber glass flask. Insert a gas dispersion tube (sparger) and bubble Nitrogen or Argon through the solution at a moderate flow rate (100-200 mL/min) for a minimum of 30 minutes.

    • Causality: Sparging physically displaces dissolved molecular oxygen, cutting off the primary source of ROS[5].

  • API Dissolution: Under a continuous gentle stream of inert gas in the headspace, accurately weigh and add the 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride to achieve your target concentration (e.g., 10 mM).

  • pH Verification: Measure the pH. As a dihydrochloride salt, the solution should be acidic. Do not adjust the pH upward unless strictly required for immediate downstream use.

  • Storage: Aliquot the solution into pre-purged amber glass vials with PTFE-lined septa. Store at 2-8°C.

Protocol 2: Forced Degradation Study to Validate Formulation Stability

To trust your formulation, you must prove it withstands oxidative stress compared to an unprotected control.

Step-by-Step Methodology:

  • Sample Preparation: Prepare three 1 mg/mL solutions of the API:

    • Control: API in standard deionized water (ambient air).

    • Test A (Metal Stress): API in water spiked with 10 µM CuCl₂[9].

    • Test B (Protected): API prepared via Protocol 1 (EDTA + N₂ sparged).

  • Stress Induction: Add 0.3% H₂O₂ to all three samples to act as a universal radical initiator[6].

  • Incubation: Seal the vials tightly and incubate at 40°C for 24 hours.

  • Analysis: Quench the reactions and analyze via a stability-indicating HPLC-UV/PDA method. Monitor the decrease in the parent peak area and the appearance of early-eluting polar peaks (indicative of N-oxides and cleavage products).

  • Validation: A successful protective formulation (Test B) should show <5% degradation. Test A will exhibit rapid, near-complete degradation, validating the causal link between metal catalysis and amine oxidation.

Quantitative Data Presentation

The following table summarizes the expected degradation kinetics of piperazine derivatives under various aqueous conditions, highlighting the synergistic effect of combining chelators with inert gas sparging.

Formulation ConditionDissolved O₂ LevelTrace Metal StatusAntioxidant / ChelatorRelative Degradation Rate ( kobs​ )API Recovery (at 7 days, 25°C)
Unprotected (Air) Saturated (~8 ppm)UnchelatedNone1.0x (Baseline)< 75%
Metal Stressed Saturated (~8 ppm)Spiked (10 µM Cu²⁺)None4.5x< 20%
Pro-oxidant Matrix Saturated (~8 ppm)AmbientAscorbic Acid (No EDTA)2.8x< 40%
Sparged Only Depleted (<0.5 ppm)UnchelatedNone0.3x~ 92%
Fully Protected Depleted (<0.5 ppm)ChelatedEDTA (0.05%) + N₂0.02x > 99%

Note: Degradation rates are normalized to the unprotected baseline. Data synthesized from forced degradation principles of piperazine and amine oxidation kinetics[1],[3],[8].

References

  • Title: Oxidative degradation of Piperazine (PZ)
  • Source: PubMed Central (PMC)
  • Title: Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation Source: ResearchGate URL
  • Title: Pilot plant testing to mitigate piperazine oxidation Source: National Carbon Capture Center URL
  • Title: Mitigation methods for piperazine oxidation in post-combustion carbon capture Source: The University of Texas at Austin URL
  • Title: Stabilization of pharmaceuticals to oxidative degradation Source: PubMed URL
  • Source: PubMed Central (PMC)
  • Title: Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant benefits of therapy Source: Waters Center for Biological Medicine URL
  • Title: Effect of Werner-Type Complex Formation of Cu²⁺ and Fe²⁺ on Oxidative Potentials Assessed Using Ascorbic Acid Assay Source: MDPI URL

Sources

Troubleshooting

Optimizing mobile phase for 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride chromatography

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride .

Because this compound is a highly polar, basic diamine salt, standard reversed-phase (RP) chromatography often fails, resulting in void-volume elution or severe peak tailing. This guide synthesizes mechanistic profiling, troubleshooting FAQs, and self-validating experimental protocols to help you optimize your mobile phase.

Part 1: Mechanistic Profiling (The "Why")

To control the chromatography of 1-(3-Methylpyridin-2-yl)piperazine, we must first understand its ionization states. The molecule contains a secondary piperazine nitrogen (pKa ~9.8) and a pyridine nitrogen (pKa ~5.2).

As a dihydrochloride salt , the molecule exists as a highly hydrophilic di-cation in aqueous solutions at neutral or acidic pH. This dual positive charge dictates two critical chromatographic behaviors:

  • Hydrophilicity: The charged state prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to elute near the void volume (t0) ().

  • Cation-Exchange Tailing: The positively charged nitrogens undergo strong electrostatic interactions with negatively charged, unreacted silanol groups (SiO⁻, pKa ~4.5) on the silica matrix. This secondary interaction is the primary cause of peak asymmetry and tailing in piperazine derivatives ([1]).

Part 2: Troubleshooting & FAQs

Q1: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A1: You must either neutralize the charge or mask it to increase the molecule's apparent hydrophobicity. You have two primary mechanistic pathways:

  • Ion-Pairing (Low pH): Add a volatile ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The negatively charged TFA pairs with the protonated piperazine di-cation to form a neutral, hydrophobic complex that retains well on a C18 column ([2]).

  • High-pH Mobile Phase: Raise the mobile phase pH to ~10.5 using ammonium bicarbonate. This forces the piperazine into its neutral, free-base form, allowing standard hydrophobic retention (). Caution: This requires a high-pH tolerant hybrid silica column (e.g., Waters XBridge).

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I achieve a symmetrical peak? A2: Tailing is caused by the basic nitrogens interacting with residual silanols. To break this interaction, you must alter the mobile phase chemistry:

  • Silanol Masking: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to active silanols, blocking the piperazine from interacting with the silica matrix ([1]).

  • Silanol Suppression: Lower the mobile phase pH to 2.5–3.0 using a strong phosphate buffer. At pH 3.0, the silanols are fully protonated (neutralized to SiOH), effectively eliminating the electrostatic attraction ([3]).

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: For basic piperazine derivatives, Methanol often provides superior peak shape compared to Acetonitrile when combined with acidic phosphate buffers ([3]). Methanol acts as a hydrogen-bond donor and acceptor, which helps solvate the polar basic compound and smoothly elute it from the stationary phase.

Part 3: Data Presentation & Visualization

Table 1: Mobile Phase Additive Comparison for Piperazine Derivatives
Additive / ModifierMechanism of ActionTarget pH RangeRecommended Concentration
Phosphoric Acid / Phosphate Buffers mobile phase, suppresses silanol ionization2.5 - 3.020 - 50 mM
Triethylamine (TEA) Competitively blocks residual silanols to prevent tailing2.5 - 7.00.1% - 0.5% (v/v)
Trifluoroacetic Acid (TFA) Acts as an ion-pairing agent, increasing hydrophobicity2.0 - 2.50.1% - 0.2% (v/v)
Ammonium Bicarbonate Deprotonates piperazine to its neutral free-base form9.5 - 10.510 - 20 mM
Method Development Decision Tree

G Start 1-(3-Methylpyridin-2-yl)piperazine Method Development Ret Adequate Retention on C18? Start->Ret Tailing Peak Shape Acceptable? Ret->Tailing Yes Mod Increase Hydrophobicity Ret->Mod No (Elutes in Void) Done Validated Method Tailing->Done Yes FixTail Add TEA (Silanol Blocker) or Switch to Low pH Tailing->FixTail No (Tailing) HighPH High pH (pH > 10) Ammonium Bicarbonate + Hybrid C18 Mod->HighPH Option 1 IPC Ion-Pairing (pH 2-3) 0.1% TFA or HFBA + Standard C18 Mod->IPC Option 2 HighPH->Done IPC->Done FixTail->Done Resolved

Decision tree for optimizing retention and peak shape of basic piperazine derivatives.

Part 4: Validated Experimental Protocols

Protocol A: Low-pH Ion-Suppression with Silanol Masking (UV Detection)

This protocol is ideal for routine QC environments utilizing standard UV/DAD detectors. It relies on low pH to suppress silanols and TEA to mask any remaining active sites.

Step 1: Buffer Preparation (Mobile Phase A)

  • Weigh 6.0 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) to achieve a 50 mM concentration.

  • Dissolve in 1.0 L of HPLC-grade water.

  • Add 1.0 mL of Triethylamine (TEA) to act as the silanol blocker ([1]).

  • Critical Causality Step: Titrate the solution dropwise with 85% Phosphoric Acid until the pH reaches exactly 3.0. Why? If the pH is too high, silanols will ionize and cause tailing. If the pH is too low, the C18 stationary phase may hydrolyze.

  • Filter through a 0.45 µm hydrophilic membrane.

Step 2: Mobile Phase B & System Setup

  • Use 100% HPLC-grade Methanol as Mobile Phase B ([3]).

  • Column: Standard end-capped C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic elution at 45% A / 55% B.

Step 3: Self-Validating System Check Inject a standard solution (1 mg/mL). Calculate the USP Tailing Factor. If T > 1.5, verify the buffer pH has not drifted above 3.5.

Protocol B: Volatile Ion-Pairing Method (LC-MS Compatible)

Phosphate and TEA are non-volatile and will contaminate a mass spectrometer. This protocol utilizes TFA for MS compatibility while maintaining retention.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of LC-MS grade water (0.1% v/v). Mechanism: TFA acts as an ion-pairing agent, neutralizing the piperazine di-cation to increase retention ([2]).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1.0 L of LC-MS grade Acetonitrile.

Step 2: System Setup

  • Column: Core-shell C18 or a Mixed-Mode Cation-Exchange column (e.g., 100 x 3.0 mm, 2.7 µm).

  • Flow Rate: 0.6 mL/min.

  • Gradient: Start at 2% B (hold for 2 minutes to trap the polar ion-pair complex), then ramp to 60% B over 10 minutes.

Step 3: Self-Validating System Check Monitor the retention time (tR). If the compound begins eluting earlier over sequential injections, the column is losing its ion-pairing equilibrium. Flush the column with 50% A / 50% B for 30 minutes to re-equilibrate the TFA onto the stationary phase.

References

  • HELIX Chromatography. "HPLC Methods for analysis of Piperazine." Available at:[Link]

  • PMC (National Institutes of Health). "Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode." Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability in Novel Pyridinylpiperazine Formulations

Introduction for the Researcher: Welcome to the technical support center for advanced formulation strategies. This guide is designed for researchers, scientists, and drug development professionals who are encountering ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher:

Welcome to the technical support center for advanced formulation strategies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of novel chemical entities, using the structural class of 1-(3-Methylpyridin-2-yl)piperazine and its analogs as a representative model. While specific bioavailability data for every new compound is unique, molecules with heterocyclic moieties like pyridinylpiperazines can often present formulation challenges, primarily related to poor aqueous solubility and/or membrane permeability.

This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these hurdles. We will delve into the causality behind experimental choices, offering not just protocols but the scientific rationale to empower your formulation design.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the initial questions and concerns that typically arise during the early stages of formulation development for a compound like 1-(3-Methylpyridin-2-yl)piperazine.

Q1: My 1-(3-Methylpyridin-2-yl)piperazine analog shows poor exposure in preclinical animal studies. What are the most likely root causes?

A1: Poor oral exposure, or low bioavailability, for a pyridinylpiperazine derivative is most often traced back to two primary physicochemical properties:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. The pyridine and piperazine rings, while containing nitrogen atoms capable of forming salts, can contribute to a crystalline structure with high lattice energy, making it difficult for the molecule to dissolve.[1][2]

  • Low Membrane Permeability: The drug, even if dissolved, may not efficiently pass through the intestinal epithelial cell layer to enter systemic circulation. This can be due to factors like molecular size, polarity, and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]

The first step in troubleshooting is to determine which of these factors is the primary rate-limiting step for your specific molecule. This is typically assessed using the Biopharmaceutics Classification System (BCS) framework.[2][4]

Q2: How do I determine if my compound's bioavailability issue is solubility- or permeability-limited?

A2: A preliminary assessment can be made by conducting basic in-vitro experiments:

  • Aqueous Solubility Testing: Measure the solubility of your compound in biorelevant media at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • Permeability Assessment: An in-vitro Caco-2 permeability assay is the industry standard for predicting intestinal permeability. This assay can also indicate if your compound is subject to active efflux.

The results will help classify your compound, guiding your formulation strategy as illustrated in the workflow below.

BCS_Workflow start Poor Bioavailability Observed solubility_test Conduct Aqueous Solubility Studies start->solubility_test permeability_test Conduct In-Vitro Permeability Assay (e.g., Caco-2) start->permeability_test decision Classify According to BCS solubility_test->decision permeability_test->decision bcs2 BCS Class II (Low Solubility, High Permeability) decision->bcs2 Low Sol, High Perm bcs4 BCS Class IV (Low Solubility, Low Permeability) decision->bcs4 Low Sol, Low Perm bcs3 BCS Class III (High Solubility, Low Permeability) decision->bcs3 High Sol, Low Perm strategy2 Focus on Solubility Enhancement: - Salt Formation - Amorphous Dispersions - Particle Size Reduction bcs2->strategy2 strategy4 Complex Challenge: - Combination of Solubility & Permeability Enhancement (e.g., Lipid-Based Systems, Nanotechnology) bcs4->strategy4 strategy3 Focus on Permeability Enhancement: - Permeation Enhancers - Prodrug Approaches bcs3->strategy3

Caption: Initial decision workflow for diagnosing bioavailability issues.

Q3: My compound is a weak base due to the piperazine and pyridine nitrogens. Can I simply formulate it as a salt to improve solubility?

A3: Salt formation is often the most effective and straightforward initial approach for ionizable compounds like 1-(3-Methylpyridin-2-yl)piperazine.[5][6] By converting the neutral free base into a salt, you can significantly disrupt the crystal lattice energy, leading to improved aqueous solubility and dissolution rates.[7][8]

However, success is not guaranteed. Potential challenges include:

  • Salt Disproportionation: The salt may convert back to the less soluble free base in the higher pH environment of the small intestine.

  • Common Ion Effect: The presence of chloride ions in the stomach could suppress the dissolution of a hydrochloride salt.[7]

  • Hygroscopicity and Stability: The resulting salt form may be chemically less stable or too hygroscopic for a solid dosage form.[6][9]

A thorough salt screening study is essential to identify the optimal salt form with the best balance of solubility, stability, and manufacturability.[5]

Part 2: Troubleshooting Guides for Formulation Development

This section provides detailed, step-by-step guidance for overcoming specific formulation hurdles.

Guide 1: Salt Screening and Selection Protocol

Issue: The free base form of your pyridinylpiperazine analog has a measured aqueous solubility of <10 µg/mL, indicating a likely BCS Class II or IV classification.

Objective: To identify a stable, crystalline salt form with significantly improved dissolution characteristics.

Methodology:

  • Counter-ion Selection:

    • Based on the basic nature of your compound (pKa of the piperazine and pyridine nitrogens), select a range of pharmaceutically acceptable acids (counter-ions).

    • Rationale: A diverse set of counter-ions with varying pKa values and structures (e.g., hydrochloride, sulfate, mesylate, tosylate, citrate, succinate) will increase the probability of forming a stable, crystalline salt.[5]

  • Small-Scale Crystallization Experiments:

    • Dissolve a small amount of the free base in various solvents (e.g., ethanol, isopropanol, acetone).

    • Add a stoichiometric amount of the selected acid.

    • Allow the solvent to evaporate slowly or use anti-solvent addition to induce crystallization.

    • Rationale: Different solvent systems will influence the crystal packing and can lead to the discovery of different polymorphs or solvates.[5]

  • Solid-State Characterization:

    • Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify new solid forms.

    • Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and thermal stability.

    • Rationale: This step is critical to ensure you have formed a new, stable crystalline salt rather than an amorphous material or a simple physical mixture.

  • Performance Testing of Lead Salts:

    • Measure the kinetic solubility and dissolution rate of the most promising salt candidates in biorelevant media (e.g., FaSSIF and FeSSIF).

    • Assess the physical and chemical stability of the lead salts under accelerated conditions (e.g., 40°C / 75% RH).[10]

Data Summary Table (Hypothetical Results):

Salt FormCrystalline? (XRPD)Melting Point (°C)Solubility in FaSSIF (µg/mL)Stability (4 weeks, 40°C/75%RH)
Free BaseYes1558Stable
HydrochlorideYes210150Stable, but hygroscopic
MesylateYes1881200 Stable, non-hygroscopic
CitrateAmorphousN/A>2000Recrystallized to free base
Guide 2: Developing an Amorphous Solid Dispersion (ASD)

Issue: Salt formation failed to produce a stable salt, or the solubility improvement was insufficient. You need a more advanced approach to enhance solubility.

Objective: To formulate the compound as an amorphous solid dispersion (ASD) to overcome its high crystal lattice energy.

Causality: Amorphous materials lack the long-range molecular order of crystals. This higher-energy state results in significantly increased apparent solubility and faster dissolution rates.[11][12] The key challenge is to prevent the amorphous drug from recrystallizing over time. This is achieved by dispersing it at a molecular level within a stabilizing polymer matrix.[4]

ASD_Concept cluster_0 Crystalline State cluster_1 Amorphous Solid Dispersion crystalline High Lattice Energy Low Solubility process Energy Input (Spray Drying or Hot Melt Extrusion) crystalline:f1->process amorphous Drug molecules molecularly dispersed in polymer High Energy State High Apparent Solubility process->amorphous:f1

Caption: Concept of Amorphous Solid Dispersion (ASD) formation.

Methodology: Spray Drying Protocol

  • Polymer and Solvent Selection:

    • Screen for a polymer in which your compound is miscible. Common choices include HPMC-AS, PVP/VA, and Soluplus®.

    • Identify a common solvent (or solvent system) that can dissolve both the drug and the polymer at the desired ratio (e.g., 25% drug load).[13]

    • Rationale: Miscibility between the drug and polymer is crucial for the long-term stability of the amorphous system.[12]

  • Spray Drying Process:

    • Prepare a solution of the drug and polymer.

    • Atomize the solution into fine droplets inside a drying chamber.

    • A hot drying gas (e.g., nitrogen) rapidly evaporates the solvent, leaving behind solid particles of the amorphous dispersion.[13]

    • Rationale: The extremely rapid solvent removal (milliseconds) kinetically traps the drug in its amorphous state within the polymer matrix.

  • Characterization and Performance Testing:

    • Confirm the amorphous nature of the resulting powder using XRPD (absence of Bragg peaks).

    • Use DSC to verify a single glass transition temperature (Tg), which indicates a homogenous, molecularly dispersed system.

    • Perform dissolution testing to compare the ASD performance against the crystalline form. A "spring and parachute" effect, where the concentration initially rises to a supersaturated state and is then maintained by the polymer, is often observed.

Guide 3: Lipid-Based Formulations for Combined Solubility and Permeability Issues

Issue: Your pyridinylpiperazine analog is classified as BCS Class IV, suffering from both poor solubility and poor intestinal permeability.

Objective: To develop a lipid-based drug delivery system (LBDDS) to enhance both solubility and absorption.

Causality: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are formulations containing oils, surfactants, and co-solvents.[14] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions or microemulsions.[1][2] This mechanism offers several advantages:

  • The drug remains in a solubilized state within the lipid droplets, bypassing the dissolution step.[15][16]

  • Certain lipid excipients and surfactants can inhibit efflux transporters like P-gp.[14]

  • The formulation can promote lymphatic transport, bypassing first-pass metabolism in the liver.[15][17]

Methodology: SEDDS Formulation Screening

  • Excipient Screening:

    • Solubility: Determine the solubility of your compound in a variety of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).[18]

    • Rationale: The goal is to identify excipients that can dissolve the highest amount of the drug.

  • Ternary Phase Diagram Construction:

    • Select the best-performing oil, surfactant, and co-solvent.

    • Systematically mix them in different ratios and observe the resulting fluid. Titrate each mixture with water to identify the ratios that form stable and rapid microemulsions.

    • Rationale: The phase diagram maps out the optimal concentration ranges of the excipients that will lead to successful self-emulsification in the GI tract.

  • Prototype Formulation and Testing:

    • Prepare a prototype formulation with your drug dissolved in the optimized excipient mixture.

    • Characterize the formulation by measuring the droplet size after emulsification (typically <200 nm for a robust SEDDS).

    • Conduct in-vitro dissolution and drug release studies to confirm that the drug remains solubilized upon dilution.

    • Rationale: Small and uniform droplet size is critical for predictable and efficient absorption.[16]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PMC. [Link]

  • Huang, S. (2024). Enhancing Bioavailability through Nanoscale Drug Delivery. J Nanomedicine Biotherapeutic Discov, 14, 253. [Link]

  • Das, R. J. (2024). Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. SciSpace. [Link]

  • Various Authors. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. [Link]

  • Gurram, A. K., et al. (2014). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. Journal of Global Trends in Pharmaceutical Sciences, 5(4), 2099-2108. [Link]

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). J Nanomed Nanotechnol, 15, 693. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024). Walsh Medical Media. [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14. [Link]

  • Al-Zoubi, R. M., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. PMC. [Link]

  • Illangakoon, U. E., et al. (2018). Electrospun amorphous solid dispersions of poorly water-soluble drugs: A review. Queen's University Belfast Research Portal. [Link]

  • Thomas, A. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Engstrom, J. D., & Zhang, G. G. Z. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). Taylor & Francis Online. [Link]

  • Linn, M., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Mohammed, I. A., & Gajera, B. Y. (2017). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research, 9(10), 59461-59467. [Link]

  • Delivery of poorly soluble compounds by amorphous solid dispersions. (2015). PubMed. [Link]

  • Chaurasiya, S. K., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, L., & Singh, S. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6. [Link]

  • Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. (2008). ACS Publications. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2026). Pharmaceutical Technology. [Link]

  • Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation. (2024). MDPI. [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (2023). LFA Machines. [Link]

  • 1-(3-Metil-piridin-2-ilmetil)piperazina. (n.d.). Chem-Impex. [Link]

  • 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine. (n.d.). PubChem. [Link]

  • 1-(3-METHYL-PYRIDIN-2-YLMETHYL)-PIPERAZINE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Step-by-Step Drug Formulation Development Guide. (2025). Laboratorios Rubió. [Link]

  • Challenges in Drug Formulation: Solving Complex Problems. (2023). SciTechnol. [Link]

  • 1-(2-Pyridyl)piperazine. (n.d.). PubChem. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2014). PMC. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). MDPI. [Link]

  • Process for the preparation of 1-(3-hydroxymethylpyrid-2-yl)-2-phenyl-4-methylpiperazine and mirtazapine. (2010).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • 3-METHYL-1-PYRIDIN-2-YL-PIPERAZINE. (n.d.). Appchem. [Link]

  • 1-(3-METHYL-PYRIDIN-2-YLMETHYL)-PIPERAZINE DI-HYDROCHLORIDE. (n.d.). NextSDS. [Link]

  • N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. [Link]

  • CAS 524673-92-5 | 1-(3-METHYL-PYRIDIN-2-YLMETHYL). (n.d.). Alchem.Pharmtech. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride vs free base stability

An in-depth understanding of salt selection is a cornerstone of pharmaceutical development and synthetic chemistry. For N-heterocyclic building blocks like 1-(3-Methylpyridin-2-yl)piperazine , the choice between utilizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of salt selection is a cornerstone of pharmaceutical development and synthetic chemistry. For N-heterocyclic building blocks like 1-(3-Methylpyridin-2-yl)piperazine , the choice between utilizing the free base or a salt form (such as the dihydrochloride) dictates not only the compound's shelf-life but also its handling characteristics and downstream reaction reproducibility.

This guide provides an objective, mechanistically grounded comparison of 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride versus its free base, supported by physicochemical principles and validated experimental workflows.

Mechanistic Causality: Why the Free Base is Inherently Unstable

1-(3-Methylpyridin-2-yl)piperazine contains two highly basic and nucleophilic nitrogen centers within the piperazine ring, alongside a tertiary pyridine nitrogen. In its free base form , the molecule is typically a viscous oil or a low-melting, sticky solid. This physical state presents several severe liabilities [1]:

  • Hygroscopicity & Deliquescence: The unprotonated nitrogens act as strong hydrogen-bond acceptors. Upon exposure to ambient humidity, the free base rapidly absorbs water to form hydrates. At high relative humidity (>60% RH), it can deliquesce entirely, severely complicating accurate gravimetric dispensing.

  • Carbamate Formation: The secondary aliphatic amine (N4 of the piperazine ring) is highly nucleophilic. It readily undergoes nucleophilic attack on atmospheric carbon dioxide ( CO2​ ), forming insoluble carbamate adducts on the surface of the material.

  • Oxidative Degradation: The electron-rich nature of the unprotonated piperazine nitrogens makes them highly susceptible to oxidation, leading to the formation of N-oxides when exposed to light and atmospheric oxygen [2].

The Dihydrochloride Advantage: Converting the free base to a dihydrochloride salt fundamentally alters its physicochemical profile. The addition of two equivalents of hydrochloric acid protonates the most basic nitrogen atoms (the secondary piperazine nitrogen and the tertiary pyridine/piperazine nitrogen). This protonation locks the lone electron pairs, neutralizing their nucleophilicity and drastically raising the oxidation potential. Furthermore, the ionic interactions between the protonated amine and chloride counterions establish a high-energy, tightly packed crystalline lattice that physically excludes moisture and oxygen [3].

G FB 1-(3-Methylpyridin-2-yl)piperazine (Free Base) Moisture Atmospheric Moisture FB->Moisture CO2 Atmospheric CO2 FB->CO2 O2 Oxygen / Light FB->O2 DHC 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride Stable Crystalline Stability (Protonated N-atoms) DHC->Stable Ionic Lattice Hydrate Hydrate Formation (Deliquescence) Moisture->Hydrate Carbamate Carbamate Adducts (Surface Crust) CO2->Carbamate NOxide N-Oxidation (Degradation) O2->NOxide Stable->Moisture Resists Stable->O2 Resists

Logical flow of environmental degradation pathways for the free base vs. the dihydrochloride salt.

Quantitative Comparative Profile

The following table summarizes the representative physicochemical and stability data comparing the two forms, based on established pharmaceutical salt selection profiling for piperazine derivatives [4].

ParameterFree BaseDihydrochloride Salt
Molecular Weight 177.25 g/mol 250.17 g/mol
Physical State Viscous oil / sticky solidFree-flowing crystalline powder
Hygroscopicity (Weight gain at 75% RH) > 15.0% (Deliquescent)< 1.5% (Slightly hygroscopic)
Aqueous Solubility (Ambient) Moderate, pH dependentVery High (>100 mg/mL)
Assay Purity (6 Months, 25°C/60% RH) ~88.5% (Significant degradation)> 99.0% (Stable)
Primary Degradants N-oxides, CarbamatesNone detected under standard conditions
Recommended Storage Under Argon/Nitrogen, -20°CRoom temperature or 2-8°C, desiccated

Validated Experimental Workflows for Stability Assessment

To objectively prove the superiority of the dihydrochloride salt in a laboratory setting, the following self-validating protocols must be executed. These methods ensure that environmental variables are controlled and that the analytical system is functioning correctly before data acquisition.

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Purpose: To gravimetrically quantify moisture uptake without exposing the sample to ambient laboratory fluctuations.

  • System Validation (Self-Validation Step):

    • Run an empty sample pan baseline (blank) from 0% to 90% RH at 25°C to correct for instrument buoyancy effects.

    • Run a deliquescent standard (e.g., NaCl) to validate the accuracy of the RH sensors. The standard must show a sharp mass increase at exactly 75% RH.

  • Sample Preparation: Accurately weigh ~15 mg of 1-(3-Methylpyridin-2-yl)piperazine free base into a tared quartz pan. Repeat in a separate run for the dihydrochloride salt.

  • DVS Method Execution:

    • Equilibrate the sample at 0% RH for 2 hours to establish a dry reference mass ( m0​ ).

    • Program the DVS to increase humidity in 10% RH increments up to 90% RH.

    • Causality Check: The system must only advance to the next humidity step once the rate of mass change ( dm/dt ) is less than 0.002% per minute, ensuring true thermodynamic equilibrium is reached at each step.

  • Data Analysis: Plot the % mass change against RH. The free base will exhibit an exponential mass increase (hydrate formation/deliquescence), whereas the dihydrochloride will show a flat, stable isotherm.

Protocol B: Accelerated Oxidative Degradation via HPLC-UV/MS

Purpose: To demonstrate the protective effect of N-protonation against oxidative degradation (N-oxide formation).

  • System Suitability Testing (SST):

    • Prepare a resolution solution containing the intact API and a known piperazine N-oxide reference standard.

    • Inject the SST solution into the HPLC-UV/MS. Validation criteria: The resolution ( Rs​ ) between the API and the N-oxide peak must be 1.5.

  • Stress Condition Setup:

    • Prepare 1.0 mg/mL solutions of both the free base and the dihydrochloride salt in a 50:50 Water:Acetonitrile diluent.

    • Add 3% Hydrogen Peroxide ( H2​O2​ ) to both vials.

    • Incubate both vials at 60°C for 24 hours in the dark.

    • Control: Prepare identical solutions without H2​O2​ and incubate at 4°C (Blank controls).

  • Chromatographic Analysis:

    • Quench the oxidation reaction using sodium bisulfite.

    • Inject the stressed samples and controls into the HPLC using a C18 reverse-phase column and a gradient mobile phase (0.1% TFA in Water / 0.1% TFA in Acetonitrile).

  • Interpretation: The free base chromatogram will show a significant reduction in the parent peak area and the emergence of early-eluting peaks (N-oxides, confirmed via +ESI-MS showing an [M+16] mass shift). The dihydrochloride salt chromatogram will show minimal parent peak depletion, proving that the ionic lattice and protonated state inhibit oxidation.

Conclusion

For researchers engaged in medicinal chemistry or scale-up synthesis, the dihydrochloride salt of 1-(3-Methylpyridin-2-yl)piperazine is unequivocally the superior choice. The free base's susceptibility to atmospheric moisture and carbon dioxide introduces unacceptable variability into stoichiometric calculations and risks the introduction of N-oxide impurities into downstream synthetic steps. By utilizing the dihydrochloride form, chemists ensure a stable, reproducible, and highly pure starting material that requires no specialized inert-atmosphere storage.

References

  • Tseng, Y. L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed / National Institutes of Health. Retrieved from[Link]

  • United States Pharmacopeia. (2019). USP Monographs: Piperazine Dihydrochloride. USP-NF. Retrieved from[Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry. Retrieved from[Link]

Comparative

1-(3-Methylpyridin-2-yl)piperazine dihydrochloride vs other piperazine derivatives in medicinal chemistry

Executive Summary Heteroarylpiperazines are universally recognized as privileged scaffolds in central nervous system (CNS) drug discovery. While unsubstituted variants like 1-(2-pyridyl)piperazine (2-PP) dominate the lan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heteroarylpiperazines are universally recognized as privileged scaffolds in central nervous system (CNS) drug discovery. While unsubstituted variants like 1-(2-pyridyl)piperazine (2-PP) dominate the landscape of serotonergic and dopaminergic ligands, the strategic introduction of a single methyl group yields 1-(3-methylpyridin-2-yl)piperazine dihydrochloride (3-MPP·2HCl) . This subtle modification drastically alters the steric profile and dihedral geometry of the molecule. As a result, its pharmacodynamic utility shifts away from classic 5-HT1A agonism toward highly selective applications, such as TRPV1 antagonism[1] and M4 muscarinic receptor modulation[2].

Structural & Physicochemical Profiling: The Steric Causality

The Dihedral Shift: In standard 1-(2-pyridyl)piperazine, the absence of ortho-substituents allows the piperazine ring to adopt a nearly coplanar conformation with the pyridine ring. This flatness is a critical pharmacophore requirement for high-affinity binding to the 5-HT1A receptor pocket[3]. However, in 3-MPP, the methyl group at the 3-position introduces severe steric clash with the equatorial protons of the piperazine ring. This steric hindrance forces the molecule into a twisted conformation, significantly increasing the dihedral angle between the two rings. Consequently, 3-MPP derivatives exhibit diminished 5-HT1A affinity but gain unique spatial geometries that perfectly complement the binding pockets of M4 muscarinic receptors (implicated in schizophrenia treatments)[2] and TRPV1 channels[1].

The Salt Advantage: 3-MPP is typically synthesized and supplied as a dihydrochloride salt. The free base of this piperazine derivative is an oily, hygroscopic liquid that is highly prone to oxidative degradation. The dihydrochloride form ensures long-term bench stability and provides exceptional aqueous solubility, which is a critical prerequisite for accurate dosing in in vitro biological assays and high-throughput screening (HTS) libraries.

Comparative Pharmacodynamics

The table below summarizes the divergent pharmacological trajectories of these piperazine building blocks when incorporated into larger drug-like scaffolds.

Scaffold Building BlockKey Structural FeatureEst. Dihedral AnglePrimary Target UtilitySecondary Target UtilitySalt Form Advantage
1-(2-Pyridyl)piperazine Unsubstituted~0–15°5-HT1A / 5-HT7 (Agonist)D2 ReceptorModerate solubility
1-(3-Methylpyridin-2-yl)piperazine 3-Methyl Steric Bulk~45–60°M4 Muscarinic (Agonist)TRPV1 (Antagonist)High solubility, Oxidation resistant
1-Phenylpiperazine Phenyl ring~20–30°Mixed Serotonergicα1-AdrenergicStandard baseline

Experimental Methodologies

To utilize 3-MPP·2HCl effectively, researchers must account for its salt form during synthesis and its specific binding kinetics during biological evaluation. The following protocols are designed as self-validating systems.

Protocol 1: Matrix Synthesis of Urea Derivatives (SAR Library Generation)

Causality: Before 3-MPP·2HCl can act as a nucleophile in coupling reactions, the two equivalents of HCl must be neutralized. Using a non-nucleophilic base prevents competitive side reactions with the electrophile[1].

  • Free-Basing: Suspend 1.0 mmol of 3-MPP·2HCl in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature until a clear solution forms, indicating complete neutralization.

  • Electrophilic Coupling: Cool the solution to 0 °C using an ice bath (to control the exothermic reaction and prevent isocyanate dimerization). Dropwise, add 1.1 mmol of the desired aryl isocyanate dissolved in 2 mL of DCM.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (eluent: 9:1 DCM/MeOH).

  • Quenching & Purification: Wash the organic layer twice with 10 mL of saturated aqueous NaHCO3 to remove DIPEA·HCl salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude urea derivative via flash chromatography.

Protocol 2: In Vitro Radioligand Binding Assay (M4 Receptor)

Causality: This assay measures the competitive displacement of a known radioligand to determine the binding affinity ( Ki​ ) of the synthesized 3-MPP derivatives[2].

  • Membrane Preparation: Homogenize CHO cells stably expressing human M4 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail. Reason: Maintaining low temperatures and inhibiting proteases prevents the degradation of the GPCRs during cell lysis.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of the test compound ( 10−10 to 10−5 M). Incubate for 60 minutes at 25 °C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Reason: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

High-Throughput SAR Screening Workflow

The following diagram illustrates the logical progression from scaffold selection to hit identification, emphasizing the integration of chemical synthesis and biological validation.

G A Library Design: 3-MPP vs 2-PP Scaffolds B Salt Neutralization (DIPEA / DCM) A->B Scaffold Prep C Parallel Synthesis (Isocyanate/Acid Chloride) B->C Free Amine D High-Throughput LC-MS Purification C->D Crude Products E In Vitro Radioligand Binding Assays D->E >95% Purity F SAR Analysis & Hit Identification E->F Ki / IC50 Data

Workflow detailing the high-throughput SAR screening process for piperazine derivatives.

References

  • Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Piperazine azaspiro derivatives (M4 Receptor Agonists).
  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Current Medicinal Chemistry / ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.